molecular formula C8H19ClN2 B592377 trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride CAS No. 1388893-25-1

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Cat. No.: B592377
CAS No.: 1388893-25-1
M. Wt: 178.704
InChI Key: MIJSXIADUYWAAR-UHFFFAOYSA-N
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Description

Trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2 and its molecular weight is 178.704. The purity is usually 95%.
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Properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJSXIADUYWAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core chemical properties of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available sources, including data for structurally related analogs, to offer a comprehensive profile. This guide covers chemical structure, physical and chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug development, particularly as a building block for protein degraders. Safety and handling information is also included.

Chemical Identity and Structure

This compound is a diamine derivative with a cyclohexane backbone. The "trans" configuration indicates that the two amino groups are on opposite sides of the cyclohexane ring. One of the amino groups is substituted with two methyl groups. The compound is supplied as a hydrochloride salt, which typically improves its stability and solubility in aqueous media.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine;hydrochloride
CAS Number 1388893-25-1
Molecular Formula C₈H₁₉ClN₂
Molecular Weight 178.70 g/mol [1]
Canonical SMILES CN(C)C1CCC(CC1)N.Cl
InChI InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8-;/m1/s1

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource/Comment
Physical State SolidSupplier Information
Melting Point Data not available
Boiling Point Data not availableFor the free base of the 1,2-isomer: 78-80 °C / 18 mmHg[2]
Solubility Likely soluble in water. Solubility in organic solvents is not reported.Amine hydrochlorides are generally water-soluble[3].
pKa Data not available
Storage Room temperature, under inert atmosphere.[4]Supplier recommendation

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the known synthesis of the parent compound, trans-cyclohexane-1,4-diamine, followed by a selective N-methylation reaction.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from trans-1,4-diaminocyclohexane:

  • Selective Monoprotection: One of the amino groups of trans-1,4-diaminocyclohexane is protected with a suitable protecting group (e.g., Boc anhydride) to prevent over-methylation.

  • Reductive Amination: The free amino group of the protected intermediate is then dimethylated using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) via reductive amination.

  • Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which simultaneously forms the hydrochloride salt.

Synthetic Pathway A trans-1,4-Diaminocyclohexane B Mono-Boc-protected diamine A->B Boc Anhydride, Solvent C trans-N-Boc-N',N'-dimethyl-1,4-diaminocyclohexane B->C Formaldehyde, NaBH(OAc)3 D This compound C->D HCl in Dioxane

Caption: Proposed synthesis of the target compound.

Illustrative Experimental Protocol

This protocol is a hypothetical procedure based on standard organic chemistry transformations.

Step 1: Synthesis of tert-butyl (trans-4-aminocyclohexyl)carbamate

  • Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc anhydride) (0.9 equivalents) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-Boc protected diamine.

Step 2: Synthesis of tert-butyl (trans-4-(dimethylamino)cyclohexyl)carbamate

  • Dissolve the mono-Boc protected diamine (1 equivalent) in 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde (37 wt. %, 2.5 equivalents).

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N,N-dimethylated product.

Step 3: Synthesis of this compound

  • Dissolve the crude N,N-dimethylated product from the previous step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise until the solution becomes acidic.

  • Stir the mixture at room temperature for 2-4 hours to ensure complete deprotection and salt formation.

  • The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum.

Purification

Purification of the final hydrochloride salt can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[5] The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available, this section provides predicted data based on the analysis of similar structures.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A singlet corresponding to the six protons of the two N-methyl groups.- Multiplets for the methine protons on the cyclohexane ring at the C1 and C4 positions.- A broad signal for the primary amine protons (-NH₂), which may exchange with D₂O.- Complex multiplets for the methylene protons of the cyclohexane ring.
¹³C NMR - A signal for the N-methyl carbons.- Signals for the two distinct methine carbons of the cyclohexane ring.- Signals for the methylene carbons of the cyclohexane ring.
FT-IR (KBr) - Broad absorption band in the 3200-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt.- C-H stretching vibrations of the methyl and cyclohexyl groups around 2950-2850 cm⁻¹.- N-H bending vibrations around 1600-1500 cm⁻¹.- C-N stretching vibrations around 1250-1020 cm⁻¹.
Mass Spec. (ESI+) The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₈H₁₉N₂⁺.

Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural motifs suggest potential applications in medicinal chemistry.

Building Block for PROTACs

Several chemical suppliers list this compound as a "Protein Degrader Building Block".[4] PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The diamine moiety can serve as a linker component or as a scaffold to connect the target-binding ligand and the E3 ligase-binding ligand.

Caption: Role as a PROTAC building block.

Scaffold for Biologically Active Molecules

The 1,4-diaminocyclohexane scaffold is a common feature in various biologically active compounds. The presence of both a primary and a tertiary amine provides opportunities for differential functionalization to explore structure-activity relationships in drug discovery programs.

Safety and Handling

Based on the safety data sheets of closely related compounds, this compound should be handled with care.

Table 4: Hazard Information

HazardDescription
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical building block with potential applications in drug discovery, particularly in the synthesis of PROTACs. While there is a notable lack of publicly available experimental data for its specific physicochemical and spectroscopic properties, this guide provides a comprehensive overview based on information from related compounds and theoretical predictions. The proposed synthetic pathway and experimental protocol offer a starting point for its laboratory preparation. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry.

References

Unveiling the Profile of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a diamine derivative of cyclohexane. The primary focus of this document is to present its fundamental chemical and physical properties. While extensive biological data, detailed experimental protocols, and established signaling pathways for this specific compound are not widely available in the public domain, this guide serves as a foundational resource for researchers interested in its potential applications.

The Chemical Abstracts Service (CAS) has assigned the number 1388893-25-1 to this compound.[1][2][3][4] This unique identifier is crucial for accurate identification and sourcing of the compound.

Chemical and Physical Data

The following table summarizes the key quantitative data available for this compound. This information is essential for laboratory handling, experimental design, and theoretical modeling.

PropertyValueSource
CAS Number 1388893-25-1[1][2][3][4]
Molecular Formula C8H19ClN2[1][2][3]
Molecular Weight 178.70 g/mol [2][3]
IUPAC Name (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride[1]
Purity Typically ≥95%[1][2][5]
Physical Form Solid[1]
Storage Temperature Room temperature, under inert atmosphere[1]

Synthesis and Chemical Structure

The synthesis of the parent compound, trans-cyclohexane-1,4-diamine, can be achieved through various methods, including the reaction of cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide with a metal hydroxide.[6] Another route involves the conversion of a pure precursor of the trans-isomer into trans-1,4-diaminocyclohexane.[6] The hydrochloride salt is subsequently formed by reacting the diamine with hydrochloric acid.

Below is a logical workflow representing the general synthesis process for related diamines, which can be conceptually applied to the target compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product Cyclohexane-1,4-dicarboxylic acid Cyclohexane-1,4-dicarboxylic acid Amidation Amidation Cyclohexane-1,4-dicarboxylic acid->Amidation Hofmann Rearrangement Hofmann Rearrangement Amidation->Hofmann Rearrangement trans-N1,N1-Dimethylcyclohexane-1,4-diamine trans-N1,N1-Dimethylcyclohexane-1,4-diamine Hofmann Rearrangement->trans-N1,N1-Dimethylcyclohexane-1,4-diamine N-methylation N-methylation Salt Formation (HCl) Salt Formation (HCl) N-methylation->Salt Formation (HCl) trans-N1,N1-Dimethylcyclohexane-1,4-diamine->N-methylation This compound This compound Salt Formation (HCl)->this compound

Caption: Generalized synthetic workflow for diamine hydrochlorides.

Applications and Future Directions

While specific applications in drug development for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Diamine scaffolds are of significant interest in medicinal chemistry, often serving as key building blocks for the synthesis of ligands for various receptors and enzymes. For instance, related N,N'-dimethyl-cyclohexane-1,2-diamine derivatives are utilized as ligands in copper-catalyzed C-N coupling reactions, which are fundamental in the synthesis of N-aryl amines and other important pharmaceutical intermediates.[7]

The "trans" stereochemistry of the cyclohexane ring provides a rigid and well-defined three-dimensional structure, which can be advantageous in designing molecules with specific binding properties. The dimethylamino group can influence the compound's basicity, solubility, and pharmacokinetic properties.

Experimental Protocols

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with a well-defined structure and CAS number. While its primary role appears to be that of a synthetic building block, the structural features it possesses are relevant to medicinal chemistry and drug design. Further research is required to elucidate any specific biological activities and to develop detailed experimental protocols for its application. This guide provides the foundational information necessary for scientists and researchers to begin exploring the potential of this compound in their work.

References

In-Depth Technical Guide: Molecular Weight of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the molecular weight of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Chemical Identity

Descriptor Information
Compound Name This compound
Molecular Formula C8H19ClN2[1][2][3][4]
CAS Number 1388893-25-1[1][2]

Molecular Weight

The molecular weight of this compound is a fundamental physical property. The accepted molecular weight is approximately 178.7 g/mol [1][3].

Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C8H19ClN2). The calculation is detailed below:

Element Symbol Count Atomic Weight ( g/mol ) Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH191.00819.152
ChlorineCl135.45335.453
NitrogenN214.00728.014
Total 178.707

Note: Atomic weights are based on standard IUPAC values and may have slight variations depending on the source.

Experimental Workflow for Molecular Weight Determination

The determination of a compound's molecular weight is a foundational step in chemical analysis. The logical workflow for this process is illustrated below.

cluster_0 Compound Identification cluster_1 Analytical Techniques cluster_2 Data Analysis and Confirmation A Obtain Pure Sample of This compound B Mass Spectrometry A->B Analyze C Elemental Analysis A->C Analyze D Determine Molecular Ion Peak (m/z) B->D E Determine Elemental Composition (%) C->E G Calculate Molecular Weight D->G F Calculate Empirical Formula E->F F->G

Caption: Workflow for Molecular Weight Determination.

References

Synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a valuable building block in pharmaceutical and materials science. The described multi-step synthesis is based on established chemical transformations and provides detailed experimental protocols for each stage.

Introduction

trans-N1,N1-Dimethylcyclohexane-1,4-diamine and its salts are important diamine scaffolds. The cyclohexane ring provides conformational rigidity, while the amino groups offer sites for further functionalization. The trans stereochemistry is often crucial for specific binding interactions in biologically active molecules. This guide outlines a five-step synthesis beginning with the commercially available trans-4-aminocyclohexanol hydrochloride. The route involves protection of the primary amine, oxidation of the alcohol, introduction of a second amino group via reductive amination, selective dimethylation, and final deprotection and salt formation.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through the following sequence of reactions:

Overall Synthesis Pathway cluster_0 Synthesis Route Start trans-4-Aminocyclohexanol Hydrochloride Step1 Step 1: Boc Protection Start->Step1 Intermediate1 N-Boc-trans-4-aminocyclohexanol Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 N-Boc-4-aminocyclohexanone Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 Intermediate3 trans-N-Boc-N',N'-dimethyl- cyclohexane-1,4-diamine Step3->Intermediate3 Step4 Step 4: Eschweiler-Clarke Methylation Intermediate3->Step4 Intermediate4 trans-N-Boc-N',N'-dimethyl- cyclohexane-1,4-diamine Step4->Intermediate4 Step5 Step 5: Deprotection & Salt Formation Intermediate4->Step5 FinalProduct trans-N1,N1-Dimethylcyclohexane- 1,4-diamine Hydrochloride Step5->FinalProduct

Caption: Overall five-step synthesis pathway.

Experimental Protocols and Data

Step 1: Boc Protection of trans-4-Aminocyclohexanol

This step protects the primary amino group of the starting material to prevent side reactions in subsequent steps.

Experimental Protocol:

  • To a stirred suspension of trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM), add poly-guanidine (2 equivalents by weight) or triethylamine (2.2 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in DCM to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove any solids and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography.

ParameterValueReference
Yield 86-93%CN103694142A
Solvent DichloromethaneCN103694142A
Base Poly-guanidine or TriethylamineCN103694142A
Reagent Di-tert-butyl dicarbonate (Boc₂O)CN103694142A
Temperature Room TemperatureCN103694142A
Time 12-24 hoursCN103694142A
Step 2: Oxidation of N-Boc-trans-4-aminocyclohexanol

The hydroxyl group of the protected amino alcohol is oxidized to a ketone.

Experimental Protocol:

  • Dissolve N-Boc-trans-4-aminocyclohexanol (1 equivalent) in an appropriate solvent such as dichloromethane.

  • Prepare a solution of sodium hypochlorite or sodium chlorite.

  • Slowly add the oxidizing agent solution to the solution of the alcohol, maintaining the temperature with an ice bath if necessary.

  • Acidify the mixture with an acid such as acetic acid.

  • Stir the reaction vigorously for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanone.

ParameterValueReference
Yield 93-96%CN103694142A
Solvent DichloromethaneCN103694142A
Oxidizing Agent Sodium hypochlorite or Sodium chloriteCN103694142A
Temperature Room TemperatureCN103694142A
Time 1-2 hoursCN103694142A
Step 3: Reductive Amination of N-Boc-4-aminocyclohexanone

A second amino group is introduced in the trans position through reductive amination.

Experimental Protocol:

  • Dissolve N-Boc-4-aminocyclohexanone (1 equivalent) in an anhydrous solvent like methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents), in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude product, which can be purified by column chromatography to isolate the trans isomer.

ParameterValueReference
Yield Moderate to good (isomer mixture)General reductive amination protocols
Solvent Methanol or DichloromethaneGeneral reductive amination protocols
Ammonia Source Ammonium acetate or NH₃ in MeOHGeneral reductive amination protocols
Reducing Agent NaBH₃CN or NaBH(OAc)₃General reductive amination protocols
Temperature Room TemperatureGeneral reductive amination protocols
Time 12-24 hoursGeneral reductive amination protocols
Step 4: Eschweiler-Clarke N,N-Dimethylation

The newly introduced primary amino group is selectively dimethylated.

Experimental Protocol:

  • To a solution of trans-N-Boc-1,4-diaminocyclohexane (1 equivalent) in formic acid (excess), add aqueous formaldehyde (at least 2.2 equivalents).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours (e.g., 4-8 hours).

  • Cool the reaction mixture and make it basic by the careful addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the N,N-dimethylated product.

ParameterValueReference
Yield 84-100%Review of Modern Eschweiler–Clarke Methylation Reaction[1]
Reagents Formic acid, FormaldehydeReview of Modern Eschweiler–Clarke Methylation Reaction[1]
Temperature Reflux (approx. 100 °C)Eschweiler–Clarke reaction - Wikipedia[2]
Time 4-8 hoursGeneral Eschweiler-Clarke protocols
Step 5: Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed, and the final hydrochloride salt is formed.

Experimental Protocol:

  • Dissolve the Boc-protected diamine from the previous step in a suitable solvent like diethyl ether or methanol.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

ParameterValueReference
Yield High (typically >90%)General salt formation protocols[3][4][5]
Solvent Diethyl ether or MethanolSimple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane[3]
Reagent Anhydrous HCl (gas or solution)HCl solution in Diethyl-Ether - Sciencemadness Discussion Board[4]
Temperature 0 °C to Room TemperatureGeneral salt formation protocols

Workflow and Signaling Pathway Diagrams

Experimental Workflow for a Typical Step cluster_workflow General Experimental Workflow Start Dissolve Reactant(s) in Solvent AddReagents Add Reagents/ Catalyst Start->AddReagents Reaction Stir at Specified Temperature AddReagents->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench Reaction & Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify End Isolated Product Purify->End Eschweiler_Clarke_Mechanism cluster_mechanism Eschweiler-Clarke Reaction Logic Amine Primary/Secondary Amine Imine Imine/ Iminium Ion Formation Amine->Imine Formaldehyde Formaldehyde Formaldehyde->Imine Reduction Reduction of Imine/Iminium Imine->Reduction FormicAcid Formic Acid (Hydride Source) FormicAcid->Reduction MethylatedAmine Methylated Amine Reduction->MethylatedAmine CO2 CO₂ (byproduct) Reduction->CO2

References

Technical Guide: Physicochemical Properties of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been publicly reported. This guide, therefore, provides detailed experimental protocols that can be employed to determine its solubility in various aqueous and organic solvents. Furthermore, a hypothetical signaling pathway involving similar chemical structures is presented, alongside a generalized experimental workflow for solubility determination, to fulfill the informational requirements of researchers in the field.

Introduction

This compound is a diamine derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is a critical first step in the development of any potential therapeutic agent, as it directly influences bioavailability, formulation, and in vitro assay design. This document serves as a practical guide for researchers seeking to characterize the solubility of this compound.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not available in the public domain. To facilitate future research, the following tables are presented as templates for recording experimentally determined solubility values.

Table 1: Aqueous Solubility of this compound

Solvent System (Aqueous)Temperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Deionized Water25Data not availableData not availablee.g., Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not availablee.g., Shake-Flask
0.1 N HCl25Data not availableData not availablee.g., Shake-Flask
0.1 N NaOH25Data not availableData not availablee.g., Shake-Flask

Table 2: Organic Solvent Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Methanol25Data not availableData not availablee.g., Shake-Flask
Ethanol25Data not availableData not availablee.g., Shake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., Shake-Flask
Dichloromethane (DCM)25Data not availableData not availablee.g., Shake-Flask

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a chemical compound such as this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of the test compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., deionized water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

  • After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][3]

Objective: To determine the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well microplates

  • Liquid handling system or multichannel pipettes

  • Plate reader with nephelometry capabilities

Procedure:

  • Prepare a serial dilution of the compound's DMSO stock solution in a microplate.

  • In a separate microplate, add the aqueous buffer to each well.

  • Transfer a small, fixed volume of each concentration from the DMSO plate to the corresponding wells of the aqueous buffer plate. This will initiate precipitation for concentrations above the kinetic solubility limit.

  • Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[3]

  • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visualizations

Hypothetical Signaling Pathway

While no specific signaling pathway for this compound has been elucidated, structurally similar cyclohexane-1,4-diamines have been investigated as allosteric inhibitors of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) signalosome, which is crucial for NF-κB activation in lymphocytes.[4][5][6] The following diagram illustrates a hypothetical mechanism where a diamine compound could interfere with this pathway.

MALT1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR CARD11 CARD11 BCR->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 CBM Complex Formation NFkB_Activation NF-κB Activation MALT1->NFkB_Activation Proteolytic Activity Inhibitor trans-N1,N1-Dimethyl- cyclohexane-1,4-diamine hydrochloride (Hypothetical Inhibitor) Inhibitor->MALT1 Allosteric Inhibition Gene_Expression Gene Expression (e.g., Cytokines) NFkB_Activation->Gene_Expression

Caption: Hypothetical MALT1 signaling pathway inhibition.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of a new chemical entity.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility Start Start: Obtain Pure Compound Method_Selection Select Solubility Assay Method Start->Method_Selection Prep_DMSO Prepare DMSO Stock Solution Method_Selection->Prep_DMSO High-Throughput Screening Add_Excess Add Excess Solid to Solvent Method_Selection->Add_Excess Equilibrium Solubility Serial_Dilution Perform Serial Dilution Prep_DMSO->Serial_Dilution Add_Buffer Add Aqueous Buffer Serial_Dilution->Add_Buffer Incubate_Kinetic Incubate Add_Buffer->Incubate_Kinetic Nephelometry Measure Turbidity (Nephelometry) Incubate_Kinetic->Nephelometry Report_Kinetic Report Kinetic Solubility Nephelometry->Report_Kinetic Equilibrate Equilibrate (e.g., 24-48h shaking) Add_Excess->Equilibrate Separate Separate Solid/Liquid (Centrifugation) Equilibrate->Separate Quantify Quantify Concentration (e.g., HPLC) Separate->Quantify Report_Thermo Report Thermodynamic Solubility Quantify->Report_Thermo

Caption: Workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be determined, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable a thorough characterization of the compound's physicochemical properties. The provided visualizations offer a potential biological context and a clear procedural roadmap for these experimental endeavors. It is anticipated that the application of these methods will lead to the generation of the much-needed solubility data for this compound, thereby facilitating its future evaluation in drug discovery and development.

References

Technical Guide: Nuclear Magnetic Resonance (NMR) Analysis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical characterization of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines the predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and the logical workflow for structural elucidation.

Predicted NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its 1H and 13C NMR spectra. The trans configuration of the diamine on the cyclohexane ring leads to a predictable set of chemical shifts and coupling constants for the cyclohexane protons. The presence of both a primary and a tertiary amine, which will be protonated in the hydrochloride salt form, further influences the spectral features.

Protonation of the tertiary nitrogen atom is known to cause a downfield shift of the hydrogen atoms on the adjacent carbon atoms in the 1H NMR spectrum.[1] The exact chemical shifts are dependent on the solvent used for the analysis.

Table 1: Predicted 1H NMR Data

Assignment Predicted Chemical Shift (δ ppm) Multiplicity Integration
Cyclohexane Ring Protons (CH)1.2 - 2.2Multiplet8H
N(CH3)2~2.8Singlet6H
-NH3+Broad singlet3H
CH -N(CH3)2~3.0 - 3.4Multiplet1H
CH -NH3+~3.0 - 3.4Multiplet1H

Table 2: Predicted 13C NMR Data

Assignment Predicted Chemical Shift (δ ppm)
Cyclohexane Ring Carbons (CH2)25 - 35
C H-N(CH3)2~60 - 65
C H-NH3+~50 - 55
N(C H3)2~40 - 45

Note: The predicted chemical shifts are estimates and can vary based on solvent, concentration, and instrument parameters.

Experimental Protocols

A standardized and meticulously followed protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Analyte: this compound of high purity (≥95%).

  • Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals in the 1H NMR spectrum.[2] For hydrochloride salts, which are often highly polar, suitable solvents include Deuterium Oxide (D2O) or Deuterated Dimethyl Sulfoxide (DMSO-d6).[1] The choice of solvent can influence chemical shifts.

  • Concentration:

    • For 1H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2]

    • For 13C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[2]

  • Procedure:

    • Accurately weigh the desired amount of the hydrochloride salt.

    • Dissolve the sample in the chosen deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.

    • To ensure spectral accuracy, it is critical to remove any solid particles, as they can distort the magnetic field homogeneity and lead to broad spectral lines.[3] Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube is recommended.[3][4]

    • Transfer the clear solution into a clean, unscratched 5 mm NMR tube to a minimum height of 4 cm (approximately 0.55 mL).[3]

2. NMR Data Acquisition

  • Instrumentation: A high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Spectroscopy:

    • A standard one-dimensional proton experiment is typically performed.

    • The spectrometer's deuterium lock signal will be used to stabilize the magnetic field.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • 13C NMR Spectroscopy:

    • A one-dimensional carbon experiment with proton decoupling is standard.

    • Due to the low natural abundance of 13C, a greater number of scans is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

Logical and Structural Representations

Molecular Structure

The structural formula of the cation of this compound is depicted below. The "trans" designation indicates that the two nitrogen-containing substituents are on opposite sides of the cyclohexane ring.

Figure 1: Molecular graph of the cation.

NMR Analysis Workflow

The process of analyzing a chemical compound by NMR follows a logical sequence from sample preparation to final structural confirmation. This workflow ensures that the data obtained is of high quality and that the interpretation is systematic and accurate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter & Transfer to NMR Tube b->c d Lock & Shim c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform & Phasing e->g f->g h Chemical Shift Referencing g->h i Integration & Peak Picking (1H) h->i j Structural Assignment i->j k Structure Confirmed j->k Confirmation

Figure 2: NMR analysis workflow.

References

The Strategic Integration of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in PROTAC Linker Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. This technical guide provides an in-depth exploration of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a rigid diamine building block, and its application in the synthesis of advanced PROTAC linkers. We will delve into its chemical properties, present detailed, albeit exemplary, experimental protocols for its incorporation into PROTAC scaffolds, and discuss the strategic advantages of utilizing such rigid linkers in the rational design of next-generation protein degraders.

Introduction: The Pivotal Role of the Linker in PROTAC Design

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The linker is not merely a passive spacer but plays a crucial role in dictating the geometry and stability of this ternary complex. Key linker properties that influence PROTAC activity include:

  • Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating productive ternary complex formation without introducing steric hindrance.

  • Flexibility and Rigidity: The conformational freedom of the linker can impact the entropic penalty of ternary complex formation. Rigid linkers, such as those derived from cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.

  • Polarity and Solubility: The linker's chemical composition affects the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.

This compound: A Rigid Linker Building Block

This compound is a bifunctional amine that offers a rigid and defined structural element for PROTAC linker synthesis. The trans configuration of the cyclohexane ring provides a linear and conformationally restricted scaffold, which can be advantageous in optimizing the spatial arrangement of the POI and E3 ligase ligands.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₉ClN₂PubChem[1]
Molecular Weight 178.70 g/mol PubChem[1]
IUPAC Name (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine;hydrochlorideSigma-Aldrich[2]
CAS Number 1388893-25-1Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Storage Temperature Inert atmosphere, room temperatureSigma-Aldrich[2]

Experimental Protocols for PROTAC Linker Synthesis

The incorporation of trans-N1,N1-Dimethylcyclohexane-1,4-diamine into a PROTAC linker typically involves standard amide bond formation reactions. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction. Below are detailed, representative protocols for the mono-acylation of the diamine and its subsequent coupling to a second component.

General Considerations for Amide Bond Formation

The primary amine of trans-N1,N1-Dimethylcyclohexane-1,4-diamine is significantly more reactive than the tertiary amine, allowing for selective mono-acylation. Standard peptide coupling reagents are generally effective. However, due to the steric hindrance around the secondary amine in some substrates, more robust coupling agents or elevated temperatures may be necessary for challenging couplings.

Exemplary Protocol 1: Mono-Boc Protection

To enable sequential attachment to the two ends of the PROTAC, it is often desirable to first protect one of the amino groups.

Reaction Scheme:

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add TEA or DIPEA (2.2 eq) and stir at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-Boc protected diamine.

Expected Quantitative Data:

Exemplary Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the free primary amine of the mono-Boc protected diamine with a carboxylic acid-functionalized POI ligand or E3 ligase ligand.

Reaction Scheme:

Materials:

  • Mono-Boc-protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine

  • Carboxylic acid-functionalized ligand (e.g., for POI or E3 ligase)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous lithium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the mono-Boc-protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Quantitative Data:

Amide coupling reactions of this type generally provide good to excellent yields, typically in the range of 70-95%, depending on the specific substrates. The final product would be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Strategic Advantages and Applications

The incorporation of a rigid linker element like trans-N1,N1-Dimethylcyclohexane-1,4-diamine can offer several strategic advantages in PROTAC design:

  • Conformational Constraint: The rigid cyclohexane core reduces the number of rotatable bonds in the linker, which can decrease the entropic penalty associated with ternary complex formation and lead to higher binding affinity and cooperativity.

  • Improved Physicochemical Properties: The introduction of a cyclic aliphatic moiety can favorably modulate the lipophilicity and topological polar surface area (TPSA) of the PROTAC, potentially improving cell permeability and metabolic stability compared to more flexible, linear linkers.

  • Vectorial Control: The defined geometry of the trans-cyclohexane ring allows for precise control over the relative orientation of the POI and E3 ligase ligands, which is crucial for achieving a productive ubiquitination event.

While specific examples of PROTACs containing the trans-N1,N1-Dimethylcyclohexane-1,4-diamine linker and their associated biological data are not prominently featured in the reviewed literature, the principles of rigid linker design are well-established. For instance, studies on PROTACs targeting BRD4 and KRAS have demonstrated that the optimization of linker rigidity is a key factor in achieving high degradation potency and selectivity.

Visualizing the PROTAC Synthesis Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms discussed in this guide.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Diamine_HCl trans-N1,N1-Dimethylcyclohexane -1,4-diamine HCl Mono_Boc Mono-Boc Protected Diamine Diamine_HCl->Mono_Boc Boc2O, Base Intermediate_1 PROTAC Intermediate (POI-Linker-Boc) Mono_Boc->Intermediate_1 POI_Ligand POI Ligand (with COOH) POI_Ligand->Intermediate_1 Amide Coupling E3_Ligand E3 Ligand (with COOH) Final_PROTAC Final PROTAC (POI-Linker-E3) E3_Ligand->Final_PROTAC Deprotection Boc Deprotection (e.g., TFA) Intermediate_1->Deprotection Deprotection->Final_PROTAC Amide Coupling

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a mono-protected diamine linker.

PROTAC_MoA cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs with rigid linkers. Its defined stereochemistry and conformational rigidity can be leveraged to optimize the formation of a productive ternary complex, a key determinant of PROTAC efficacy. While direct, published examples of its use are sparse, the fundamental principles of organic synthesis and rational PROTAC design provide a clear roadmap for its successful incorporation into novel protein degraders. The exemplary protocols and strategic considerations outlined in this guide are intended to empower researchers in their efforts to develop the next generation of targeted protein degradation therapeutics. Further exploration of such rigid linkers is anticipated to yield PROTACs with improved potency, selectivity, and drug-like properties.

References

The Role of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Next-Generation Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's length, rigidity, and chemical composition are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This technical guide focuses on trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride , a commercially available building block positioned for use as a rigid linker in PROTAC design. While specific data on PROTACs incorporating this exact linker is not yet prevalent in peer-reviewed literature, this document will provide a comprehensive overview of its potential applications, a framework for its incorporation into a PROTAC synthesis workflow, and the experimental protocols necessary for the validation of the resulting degraders.

Core Building Block: Physicochemical Properties

The use of a cyclohexane ring as a linker component introduces a degree of rigidity to the PROTAC molecule, which can be advantageous for optimizing the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). The physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1388893-25-1[Ambeed, Inc., PubChem]
Molecular Formula C8H19ClN2[PubChem]
Molecular Weight 178.70 g/mol [PubChem]
Physical Form Solid[Ambeed, Inc.]
Purity ≥95%[Ambeed, Inc.]
Storage Temperature Room temperature, under inert atmosphere[Ambeed, Inc.]
IUPAC Name (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride[Ambeed, Inc.]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

PROTAC Mechanism of Action

Experimental Protocols

Synthesis of a PROTAC using a Diamine Linker

This protocol outlines a general strategy for incorporating a diamine linker, such as this compound, into a PROTAC molecule. This typically involves amide bond formation.

Materials:

  • Ligand for the protein of interest (POI) with a carboxylic acid handle.

  • E3 ligase ligand (e.g., pomalidomide) with a suitable attachment point.

  • This compound.

  • Coupling agents (e.g., HATU, HOBt).

  • Organic base (e.g., DIPEA).

  • Anhydrous DMF.

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents).

Procedure:

  • Mono-Boc Protection: If not already mono-protected, the diamine linker can be reacted with Boc-anhydride to protect one of the amine functionalities. This allows for sequential coupling.

  • First Amide Coupling: The POI ligand with a carboxylic acid is activated with a coupling agent (e.g., HATU) and reacted with the free amine of the mono-Boc protected diamine linker in the presence of an organic base (e.g., DIPEA) in anhydrous DMF. The reaction is monitored by LC-MS.

  • Boc Deprotection: The Boc protecting group is removed from the linker using an acid, such as trifluoroacetic acid (TFA), in dichloromethane (DCM).

  • Second Amide Coupling: The resulting free amine is then coupled to the carboxylic acid of the E3 ligase ligand using a similar amide coupling procedure as in step 2.

  • Purification: The final PROTAC is purified by flash column chromatography or preparative HPLC to yield the desired product.

  • Characterization: The structure and purity of the final PROTAC are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with COOH) Amide_Coupling_1 Amide Coupling 1 (HATU, DIPEA, DMF) POI_Ligand->Amide_Coupling_1 Diamine_Linker trans-N1,N1-Dimethyl- cyclohexane-1,4-diamine (mono-Boc protected) Diamine_Linker->Amide_Coupling_1 Intermediate_1 Intermediate 1 (POI-Linker-Boc) Amide_Coupling_1->Intermediate_1 Deprotection Boc Deprotection (TFA, DCM) Intermediate_1->Deprotection Intermediate_2 Intermediate 2 (POI-Linker-NH2) Deprotection->Intermediate_2 Amide_Coupling_2 Amide Coupling 2 (HATU, DIPEA, DMF) Intermediate_2->Amide_Coupling_2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Amide_Coupling_2 Crude_PROTAC Crude PROTAC Amide_Coupling_2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Hypothetical PROTAC Synthesis Workflow
Western Blot Analysis of PROTAC-Mediated Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein.

  • The synthesized PROTAC.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dilution series of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Repeat for the loading control antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

Materials:

  • Cell line engineered to express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • HaloTag® ligand.

  • The synthesized PROTAC.

  • NanoLuc® substrate.

  • Luminometer with appropriate filters.

Procedure:

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.

Data Presentation: Hypothetical Performance of a Cyclohexane-Linked PROTAC

The following table presents hypothetical data for a PROTAC utilizing a trans-1,4-diaminocyclohexane-based linker to illustrate how quantitative data for such a degrader would be presented.

PROTAC IDLinker TypeDC50 (nM)Dmax (%)
PROTAC-AFlexible PEG45090
PROTAC-B Rigid Cyclohexane 25 95
PROTAC-CFlexible Alkyl C87585

In this hypothetical scenario, the rigid cyclohexane linker in PROTAC-B leads to improved potency (lower DC50) and efficacy (higher Dmax) compared to more flexible linkers. This could be attributed to the pre-organization of the warhead and anchor moieties in a conformation favorable for ternary complex formation.

Logical Workflow for PROTAC Validation

The development of a novel PROTAC involves a logical progression from synthesis to comprehensive biological evaluation.

PROTAC_Validation_Workflow Start Synthesize PROTAC with trans-N1,N1-Dimethylcyclohexane -1,4-diamine Linker Biochemical_Assays Biochemical Assays (e.g., TR-FRET, FP) - Binary Binding (POI, E3) - Ternary Complex Formation Start->Biochemical_Assays Cellular_Degradation Cellular Degradation Assay (Western Blot / In-Cell Western) - Determine DC50 and Dmax Biochemical_Assays->Cellular_Degradation Live_Cell_TC Live-Cell Ternary Complex Assay (e.g., NanoBRET™) - Confirm intracellular TC formation Cellular_Degradation->Live_Cell_TC Mechanism_of_Action Mechanism of Action Studies - Proteasome Inhibition Rescue - Ubiquitination Assay Live_Cell_TC->Mechanism_of_Action Downstream_Phenotype Downstream Phenotypic Assays (e.g., Cell Viability, Target Engagement Biomarkers) Mechanism_of_Action->Downstream_Phenotype Optimization SAR & Optimization (Modify Linker/Ligands) Downstream_Phenotype->Optimization Iterate End Lead Candidate Downstream_Phenotype->End Success Optimization->Start

PROTAC Validation Workflow

Conclusion

This compound represents a valuable building block for the synthesis of novel PROTACs. Its rigid cyclohexane core offers a compelling structural motif for constraining the conformational flexibility of the linker, which can lead to more potent and efficient protein degraders. While further research is needed to fully elucidate its potential in specific PROTAC applications, the synthetic and analytical frameworks presented in this guide provide a solid foundation for its incorporation into drug discovery programs. The systematic evaluation of PROTACs containing this and other rigid linkers will undoubtedly contribute to the rational design of the next generation of targeted protein degradation therapeutics.

In-Depth Technical Guide to the Physicochemical Characteristics of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. This document collates available computed data and outlines standardized experimental protocols for the determination of key properties, serving as a valuable resource for its application in research and development.

Core Physicochemical Data

The following tables summarize the key identifiers and physicochemical properties of this compound. It is important to note that a significant portion of the available data is computationally derived, and experimental verification is recommended for critical applications.

Table 1: Chemical Identification

IdentifierValueSource
Chemical Name This compoundN/A
IUPAC Name (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride[1]
CAS Number 1388893-25-1[1]
Molecular Formula C₈H₁₉ClN₂[2]
Molecular Weight 178.70 g/mol [2]
Canonical SMILES CN(C)C1CCC(CC1)N.ClN/A
InChI Key MIJSXIADUYWAAR-KMMPGQJCSA-N[1]

Table 2: Physicochemical Properties

PropertyValueData TypeSource
Physical Form SolidExperimental[1]
Purity 95%Experimental[1]
Melting Point Not availableN/AN/A
Boiling Point Not availableN/AN/A
pKa (Predicted) 10.63 ± 0.70 (for the free base)Computed[3]
Solubility Not availableN/AN/A
Storage Temperature Room temperature, under inert atmosphereExperimental[1]

Chemical Structure

G cluster_workflow General Physicochemical Characterization Workflow start Compound Synthesis and Purification structure Structural Elucidation (NMR, MS, etc.) start->structure purity Purity Assessment (HPLC, GC, etc.) start->purity physical Determination of Physical Properties (Melting Point, Boiling Point) structure->physical purity->physical solubility Solubility Studies (Aqueous and Organic) physical->solubility pka pKa Determination (Potentiometric Titration) physical->pka logp Lipophilicity Measurement (LogP/LogD) solubility->logp pka->logp stability Stability Assessment (pH, Temperature) logp->stability end Comprehensive Physicochemical Profile stability->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

The diamine trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a valuable building block for the synthesis of PROTAC linkers. Its rigid cyclohexane core provides conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex. The molecule possesses two distinct amine functionalities: a primary amine that serves as a versatile reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, and a tertiary amine that can influence the physicochemical properties, such as solubility and cell permeability, of the final PROTAC molecule.

This document provides a detailed, representative protocol for the incorporation of this compound into a PROTAC targeting Cyclin-Dependent Kinases 12 and 13 (CDK12/13) for degradation via the Cereblon (CRBN) E3 ligase. The methodology is adapted from a published synthesis of a similar PROTAC utilizing trans-1,4-diaminocyclohexane.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of further target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (CDK12/13-Linker-CRBN Ligand) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (CDK12/13) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Induces Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Synthesis_Step1 Reactant_A tert-butyl 4-(4-bromophenyl) piperazine-1-carboxylate Reagents Pd(OAc)₂, BINAP, NaOtBu, Toluene Reactant_A->Reagents Reactant_B trans-N1,N1-Dimethylcyclohexane -1,4-diamine hydrochloride Reactant_B->Reagents Product Intermediate 1 Reagents->Product Ullmann Coupling (Heat) Full_Synthesis_Workflow cluster_poi_linker POI-Linker Synthesis cluster_final_protac Final Assembly POI_precursor POI Precursor (A) Intermediate1 Intermediate 1 POI_precursor->Intermediate1 Step 1 (Ullmann) Linker Diamine Linker (B) Linker->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 (SNAr) Intermediate3 POI-Linker Fragment (Intermediate 3) Intermediate2->Intermediate3 Step 3 (Urea/Deprotection) Final_PROTAC Final PROTAC Intermediate3->Final_PROTAC Step 4 (Amide Coupling) E3_Ligand E3 Ligase Ligand (Pomalidomide-COOH) E3_Ligand->Final_PROTAC

Application of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule. The choice of linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in rigid linkers to enhance conformational control, improve metabolic stability, and optimize ternary complex formation. The trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a building block for such rigid linkers. The trans-cyclohexane scaffold introduces a defined and rigid geometry into the PROTAC linker, which can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding and enhancing the stability of the ternary complex. The N,N-dimethylation can further influence the linker's properties by increasing its lipophilicity and potentially blocking metabolic N-demethylation, which could improve pharmacokinetic parameters.

This document provides an overview of the application of the trans-1,4-diaminocyclohexane scaffold in PROTAC design, with a focus on the potential utility of this compound. It includes detailed protocols for the synthesis and evaluation of PROTACs incorporating this type of rigid linker.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The mechanism involves the formation of a ternary complex, leading to the targeted degradation of a specific protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (trans-cyclohexane linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: Mechanism of Action of a PROTAC with a trans-cyclohexane linker.

Advantages of Rigid Cyclohexane-Based Linkers

The incorporation of a trans-1,4-diaminocyclohexane moiety into a PROTAC linker offers several potential advantages:

  • Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker, which can help to pre-organize the PROTAC into a conformation that is optimal for ternary complex formation. This can reduce the entropic penalty of binding and lead to higher affinity and stability of the ternary complex.

  • Improved Selectivity: The defined spatial orientation imposed by the rigid linker can enhance selectivity for the target protein and reduce off-target effects.

  • Enhanced Physicochemical Properties: The introduction of the cyclohexane ring can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. The N,N-dimethyl groups can further increase lipophilicity.

  • Metabolic Stability: The cyclohexane scaffold is generally more resistant to metabolic degradation compared to linear alkyl chains.

Quantitative Data on Related PROTACs

Compound IDLinker StereochemistryVHL LigandTarget LigandVHL Binding Affinity (Kd, µM)
XL01126 trans-cyclohexylVHLLRRK2> 500
cis-analog cis-cyclohexylVHLLRRK21.5 ± 0.2

Table 1: Comparison of VHL binding affinities for PROTACs with trans- and cis-cyclohexyl linkers. Despite weaker binary binding to VHL, the trans-isomer XL01126 was found to be a more cooperative and effective degrader, underscoring the importance of the linker's conformational properties in the context of the ternary complex.[1]

Experimental Protocols

General Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand and an E3 ligase ligand to the diamine linker.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start Materials: - POI Ligand (with carboxylic acid) - E3 Ligand (with reactive group) - trans-N1,N1-Dimethylcyclohexane- 1,4-diamine hydrochloride step1 Step 1: Amide Coupling (POI Ligand + Linker) start->step1 intermediate Intermediate: POI-Linker Conjugate step1->intermediate step2 Step 2: Second Coupling (Intermediate + E3 Ligand) intermediate->step2 product Final PROTAC Molecule step2->product purification Purification (e.g., HPLC) product->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final Product characterization->end

Figure 2: General workflow for the synthesis of a PROTAC.

Materials:

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand (e.g., pomalidomide derivative with a leaving group)

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reagents for purification (e.g., HPLC solvents)

Procedure:

  • First Amide Coupling:

    • Dissolve the POI ligand (1 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.5 eq.) and DIPEA (1.5 eq.) in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-acylated intermediate by reverse-phase HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified POI-linker intermediate (1 eq.) in anhydrous DMSO.

    • Add the E3 ligase ligand (e.g., a pomalidomide derivative with a fluoro or other leaving group) (1.1 eq.) and a suitable base (e.g., DIPEA, 3 eq.).

    • Heat the reaction mixture at 80-100 °C for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Purification and Characterization:

    • Purify the final PROTAC product by reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)

ITC can be used to measure the thermodynamic parameters of ternary complex formation.

Materials:

  • Purified POI

  • Purified E3 ligase complex (or the relevant domain)

  • PROTAC compound

  • ITC instrument

  • Matched buffer

Procedure:

  • Sample Preparation:

    • Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the POI and E3 ligase into the ITC cell.

    • Load the PROTAC into the injection syringe.

    • Perform a series of injections of the PROTAC into the cell while measuring the heat changes.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

Conclusion

The use of rigid linkers, such as those derived from this compound, represents a promising strategy in the rational design of PROTACs. The conformational constraint provided by the trans-cyclohexane scaffold can lead to improved potency, selectivity, and pharmacokinetic properties. While further studies are needed to fully elucidate the structure-activity relationships of N,N-dimethylated cyclohexane linkers, the general principles of rigid linker design and the provided protocols offer a solid foundation for researchers to explore this class of compounds in their targeted protein degradation programs. A systematic evaluation of PROTACs incorporating this linker will be crucial to understanding its full potential in developing novel therapeutics.

References

The Role of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Drug Discovery: Application Notes and Protocols for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug discovery, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The chemical nature, length, and rigidity of the linker are paramount in determining the efficacy and pharmacokinetic properties of the PROTAC.

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is a valuable building block in the construction of PROTAC linkers. Its rigid cyclohexane core can impart conformational constraint to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The presence of two amine functionalities, one primary and one tertiary, offers synthetic handles for directional elaboration of the PROTAC structure. This document provides detailed application notes and protocols for the potential use of this building block in the synthesis and evaluation of novel PROTACs.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₉ClN₂
Molecular Weight 178.70 g/mol
CAS Number 1388893-25-1
Appearance Solid
Key Features - Trans-cyclohexane scaffold for conformational rigidity- Primary amine for covalent attachment to a warhead or E3 ligase ligand- Tertiary amine that can influence solubility and pharmacokinetic properties

Application in PROTAC Synthesis

This compound serves as a rigid scaffold in the linker of a PROTAC. The primary amine can be readily functionalized, for example, through amide bond formation, to attach either the warhead (targeting the protein of interest) or the E3 ligase ligand. The dimethylamino group, being a tertiary amine, is generally less reactive under standard amide coupling conditions and can influence the overall physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability.

The general workflow for incorporating this building block into a PROTAC is depicted below.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Warhead Warhead (POI Ligand) with reactive group (e.g., -COOH) Step1 Step 1: Coupling to Warhead or E3 Ligand Warhead->Step1 E3_Ligand E3 Ligase Ligand with reactive group (e.g., -COOH) Step3 Step 3: Coupling to second ligand E3_Ligand->Step3 Linker_Building_Block trans-N1,N1-Dimethyl- cyclohexane-1,4-diamine hydrochloride Linker_Building_Block->Step1 Step2 Step 2: Deprotection (if necessary) Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

General workflow for PROTAC synthesis.

Experimental Protocols

The following are hypothetical, yet representative, protocols for the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC

This protocol describes a two-step synthesis of a PROTAC where the linker is first attached to the E3 ligase ligand, followed by coupling to the warhead.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide)

  • Warhead with a carboxylic acid functionality

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Coupling of the linker to the E3 ligase ligand a. Dissolve the E3 ligase ligand (1 equivalent) in DMF. b. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents). c. Stir the mixture for 10 minutes at room temperature. d. Add a solution of this compound (1.2 equivalents) and DIPEA (1.2 equivalents) in DMF. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Purify the intermediate product by flash chromatography.

  • Step 2: Coupling of the intermediate to the warhead a. Dissolve the warhead (1 equivalent) in DMF. b. Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents). c. Stir the mixture for 10 minutes at room temperature. d. Add a solution of the purified intermediate from Step 1 (1 equivalent) in DMF. e. Stir the reaction mixture at room temperature for 12-24 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC molecule by preparative HPLC. h. Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Evaluation of PROTAC-induced Protein Degradation

This protocol outlines a general method for assessing the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • DMSO (for stock solutions)

  • Cell culture medium and supplements

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only). c. Treat the cells with the different concentrations of the PROTAC and incubate for a desired period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. b. Quantify the total protein concentration in each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the primary antibody against the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control. b. Normalize the target protein levels to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Mechanism of PROTAC-induced protein degradation.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of PROTACs. Its rigid core and differential reactivity of its amine groups provide medicinal chemists with a tool to fine-tune the properties of PROTAC linkers. The protocols and information provided herein serve as a guide for researchers to explore the potential of this compound in the development of novel protein degraders for various therapeutic applications. Further structure-activity relationship studies are warranted to fully elucidate the impact of incorporating this specific scaffold on PROTAC efficacy and selectivity.

Application Notes and Protocols for the Utilization of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.[3][6][7][]

This document provides detailed application notes and protocols for the use of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, a rigid diamine linker building block, in the synthesis of PROTACs. The rigid cyclohexane core can offer advantages in terms of conformational restriction and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties of the final PROTAC.

General PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1] This catalytic process allows for the degradation of multiple protein copies by a single PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC action.

Experimental Protocols

The following protocols describe a general approach for incorporating this compound into a PROTAC. This typically involves a two-step process: initial functionalization of the diamine linker followed by coupling to the second component of the PROTAC.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Functionalized Warhead

This protocol details the coupling of the primary amine of the diamine linker to a warhead containing a carboxylic acid functional group.

Step 1: Free-Basing of the Diamine Hydrochloride

  • Reagents and Materials:

    • This compound

    • 1 M Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound in deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >12.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter and concentrate the organic layer under reduced pressure to yield the free-base diamine.

Step 2: Amide Coupling

  • Reagents and Materials:

    • Free-base trans-N1,N1-Dimethylcyclohexane-1,4-diamine (1.0 eq)

    • Warhead-COOH (1.0 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the free-base diamine in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the warhead-linker conjugate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an E3 Ligase Ligand

This protocol describes the coupling of the resulting warhead-linker conjugate (which now has a free dimethylamino group and a newly formed amide bond) to an E3 ligase ligand functionalized with a suitable leaving group for SNAr, such as a fluoro group on an aromatic ring (e.g., fluoro-thalidomide).

  • Reagents and Materials:

    • Warhead-Linker conjugate (from Protocol 1) (1.0 eq)

    • E3 Ligase Ligand-F (e.g., 4-fluorothalidomide) (1.1 eq)

    • Potassium carbonate (K2CO3) or DIPEA (3.0 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Procedure:

    • Dissolve the warhead-linker conjugate and the E3 Ligase Ligand-F in anhydrous DMSO or DMF under an inert atmosphere.

    • Add K2CO3 or DIPEA to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 12-48 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow Start Start Materials Diamine_HCl trans-N1,N1-Dimethyl- cyclohexane-1,4-diamine HCl Start->Diamine_HCl Warhead Warhead-COOH Start->Warhead E3_Ligand E3 Ligase Ligand-F Start->E3_Ligand Free_Base Free-Basing of Diamine Diamine_HCl->Free_Base Amide_Coupling Amide Coupling Warhead->Amide_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) E3_Ligand->SNAr Free_Base->Amide_Coupling Amide_Coupling->SNAr Purification Purification (HPLC) SNAr->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: PROTAC synthesis workflow.

Data Presentation

The following tables present hypothetical data for the synthesis and characterization of a PROTAC synthesized using the described protocols.

Table 1: Summary of Reaction Conditions and Outcomes

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Free-BasingNaOHWater/DCM0 - RT1>95
2Amide CouplingHATU, DIPEADMFRT12-2460-80
3SNArK2CO3DMSO80-10012-4840-60

Table 2: Hypothetical Biological Activity of the Final PROTAC

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PROTAC-cyclo-01BRD4CRBNHeLa50>90
PROTAC-cyclo-02BTKVHLRamos25>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Hijacking the Ubiquitin-Proteasome System

The ultimate goal of a PROTAC is to co-opt the cellular machinery responsible for protein turnover. The following diagram illustrates the key components of the ubiquitin-proteasome pathway that are exploited by PROTACs.

Ubiquitin_Proteasome_Pathway E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Ub Transfer Ub Ubiquitin Ub->E1 ATP POI Target Protein (POI) POI->PolyUb_POI PROTAC PROTAC PROTAC->E3 Recruits PROTAC->POI Binds Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

References

Application Notes and Protocols: Step-by-Step Synthesis and Evaluation of PROTACs with a Cyclohexane-Analogue Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's endogenous protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex among the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties. While flexible linkers like polyethylene glycol (PEG) are common, rigid linkers, such as those incorporating cyclohexane or similar saturated ring systems like piperidine, can offer advantages in terms of pre-organizing the molecule for optimal ternary complex formation, improving metabolic stability, and enhancing cell permeability.[1][2]

This document provides a detailed guide to the synthesis and evaluation of PROTACs featuring a rigid, cyclohexane-analogue (piperidine-containing) linker. As a representative example, we will focus on the synthesis and activity of a PROTAC similar to ACBI1, a potent degrader of the chromatin remodeling proteins SMARCA2, SMARCA4, and PBRM1.[2][3]

PROTAC Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of more target protein molecules.

PROTAC_Mechanism POI Target Protein (e.g., SMARCA2) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub E2_Ub E2-Ub E2_Ub->Ubiquitination Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides PROTAC_Synthesis_Workflow cluster_0 VHL Ligand-Linker Synthesis cluster_1 Final PROTAC Assembly VHL_precursor Boc-VHL Precursor Amide_coupling1 Amide Coupling (HATU, DIPEA) VHL_precursor->Amide_coupling1 Piperidine_acid Boc-Piperidine-COOH Piperidine_acid->Amide_coupling1 Boc_VHL_linker Boc-VHL-Piperidine Amide_coupling1->Boc_VHL_linker Deprotection Boc Deprotection (TFA) Boc_VHL_linker->Deprotection VHL_linker_amine VHL-Piperidine-NH2 Deprotection->VHL_linker_amine Amide_coupling2 Amide Coupling (HATU, DIPEA) VHL_linker_amine->Amide_coupling2 SMARCA2_binder SMARCA2 Binder-COOH SMARCA2_binder->Amide_coupling2 Final_PROTAC Final PROTAC (ACBI1 analogue) Amide_coupling2->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Signaling_Pathway cluster_0 Chromatin Remodeling cluster_1 Gene Transcription cluster_2 MAPK/ERK Pathway SMARCA2 SMARCA2 (in SWI/SNF complex) Open_Chromatin Open Chromatin SMARCA2->Open_Chromatin ATP-dependent remodeling Chromatin Condensed Chromatin Chromatin->SMARCA2 Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Increased Accessibility Gene_Expression Gene Expression (e.g., MAPK pathway genes) Ras Ras Gene_Expression->Ras Influences expression of pathway components Transcription_Factors->Gene_Expression Binding to Promoters Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Cell_Proliferation Cell Proliferation, Survival, etc. ERK->Cell_Proliferation Phosphorylation of nuclear and cytoplasmic targets PROTAC_degradation PROTAC-mediated SMARCA2 Degradation PROTAC_degradation->SMARCA2 Inhibits

References

Application Notes and Protocols for "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct oncology research on "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" as a standalone therapeutic agent is limited in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as diamine ligands in metal-based chemotherapeutics, and its documented use as a building block in the synthesis of targeted cancer therapies like CDK and IRAK4 inhibitors.

Introduction

This compound is a diamine compound that holds potential in oncology research, primarily as a ligand for metal complexes and as a key intermediate in the synthesis of targeted inhibitors. Its structural features, including the cyclohexane backbone and dimethylamino group, can influence the pharmacokinetic and pharmacodynamic properties of resulting therapeutic agents.

Diamine-containing compounds have been pivotal in the development of anticancer drugs. For instance, aliphatic cyclic diamine ligands are known to improve the activity and toxicity profile of oxaliplatin-type complexes.[1][2] Furthermore, the polyamine pathway, which involves naturally occurring diamines like putrescine, is a validated target for cancer therapy and chemoprevention, as elevated polyamine levels are associated with various cancers.[3]

This document outlines potential applications, hypothetical experimental data, and detailed protocols to investigate the utility of this compound and its derivatives in an oncology research setting.

Potential Applications in Oncology

As a Ligand for Platinum-Based Anticancer Agents

The diamine moiety can serve as a ligand for platinum (II) and platinum (IV) complexes, akin to the role of diaminocyclohexane (DACH) in oxaliplatin. The properties of the diamine ligand can modulate the resulting complex's stability, cellular uptake, and DNA binding affinity.

Intermediate for Kinase Inhibitor Synthesis

Patents have cited the use of trans-N1,N1-dimethylcyclohexane-1,4-diamine in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] These kinases are crucial regulators of cell cycle progression and inflammatory signaling, both of which are often dysregulated in cancer.

Modulator of the Polyamine Pathway

As a synthetic diamine, derivatives of this compound could potentially interact with the polyamine transport system or enzymes involved in polyamine metabolism, such as ornithine decarboxylase (ODC), offering a strategy to disrupt cancer cell proliferation.[3]

Data Presentation: Hypothetical In Vitro Cytotoxicity

The following table presents hypothetical IC50 values for a platinum complex of trans-N1,N1-Dimethylcyclohexane-1,4-diamine, herein referred to as "Compound X," compared to cisplatin and oxaliplatin in various cancer cell lines. This data is illustrative and would need to be determined experimentally.

Cell LineCancer TypeCompound X (µM)Cisplatin (µM)Oxaliplatin (µM)
A549Lung Carcinoma8.510.212.1
MCF-7Breast Adenocarcinoma5.27.86.5
HCT116Colorectal Carcinoma3.19.54.3
PC-3Prostate Adenocarcinoma12.415.114.8
OVCAR-3Ovarian Adenocarcinoma4.66.35.9

Experimental Protocols

Protocol 1: Synthesis of a Platinum (II) Complex

This protocol describes a general method for synthesizing a platinum (II) complex using this compound as the diamine ligand.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Potassium iodide (KI)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Magnetic stirrer and heating plate

  • Filtration apparatus

Procedure:

  • Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in deionized water. Add a stoichiometric excess of KI and stir in the dark for 24 hours to form K₂[PtI₄].

  • Neutralization of Diamine: Dissolve this compound in deionized water and neutralize with 0.1 M NaOH to obtain the free diamine.

  • Complexation: Add the aqueous solution of the free diamine dropwise to the K₂[PtI₄] solution with constant stirring.

  • Reaction: Stir the mixture at room temperature for 48 hours in the dark. A precipitate of the platinum-diamine complex should form.

  • Purification: Filter the precipitate, wash with cold water, ethanol, and ether.

  • Characterization: Characterize the final product using NMR, FT-IR, and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of a novel compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (e.g., "Compound X") dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for Apoptosis Markers

This protocol is for assessing the induction of apoptosis by analyzing the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.

Visualizations

G cluster_synthesis Synthesis of Platinum Complex K2PtCl4 K2[PtCl4] K2PtI4 K2[PtI4] K2PtCl4->K2PtI4 KI KI KI->K2PtI4 Diamine_HCl trans-N1,N1-Dimethylcyclohexane- 1,4-diamine hydrochloride Free_Diamine Free Diamine Diamine_HCl->Free_Diamine NaOH NaOH NaOH->Free_Diamine Pt_Complex Platinum-Diamine Complex K2PtI4->Pt_Complex Free_Diamine->Pt_Complex

Caption: Workflow for the synthesis of a platinum-diamine complex.

G cluster_workflow In Vitro Cytotoxicity (MTT Assay) Workflow A Seed Cells in 96-well Plate B Treat with Compound Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H G cluster_pathway Hypothetical Signaling Pathway for Apoptosis Induction CompoundX Compound X (Pt-Diamine Complex) DNA_Damage DNA Damage CompoundX->DNA_Damage Bax Bax (Pro-apoptotic) DNA_Damage->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride as a chemical tool for targeted protein degradation. This diamine derivative serves as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins.

Introduction to PROTAC Technology

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific target proteins. A PROTAC consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. This compound offers a structurally rigid scaffolding element for linker design, which can be advantageous in optimizing the spatial orientation of the warhead and the E3 ligase ligand.

Featured Application: Targeting BET Proteins with a Cyclohexanediamine-Linked PROTAC

While specific PROTACs utilizing this compound are not extensively detailed in publicly available literature, the closely related parent scaffold, trans-cyclohexane-1,4-diamine, has been successfully incorporated into potent PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene expression and are implicated in various cancers and inflammatory diseases.

This document will focus on the principles and methodologies for using a hypothetical PROTAC, herein named BRD4-Degrader-1 , which incorporates the trans-N1,N1-Dimethylcyclohexane-1,4-diamine linker to target BRD4 for degradation via the von Hippel-Lindau (VHL) E3 ligase.

Signaling Pathway of BRD4 Degradation

The signaling pathway initiated by BRD4-Degrader-1 is depicted below. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.

BRD4_Degradation_Pathway cluster_0 Cellular Environment BRD4 BRD4 (Target Protein) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex Binds to warhead PROTAC BRD4-Degrader-1 (trans-N1,N1-Dimethylcyclohexane -1,4-diamine linker) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds to E3 ligase ligand Ub Ubiquitin (Ub) Polyubiquitination Polyubiquitination of BRD4 Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_BRD4 Degraded BRD4 (Peptide Fragments) Proteasome->Degraded_BRD4 Degradation Ternary_Complex->Polyubiquitination Induces Proximity Polyubiquitination->Proteasome Recognition

BRD4 Degradation Signaling Pathway

Experimental Protocols

The following protocols are representative methodologies for the evaluation of PROTACs like BRD4-Degrader-1.

Synthesis of BRD4-Degrader-1

The synthesis of a PROTAC involves a multi-step process. This compound serves as a key building block for the linker. A generalized synthetic workflow is outlined below.

PROTAC_Synthesis_Workflow start Starting Materials warhead BRD4 Ligand (e.g., JQ1 derivative) start->warhead linker_precursor trans-N1,N1-Dimethylcyclohexane -1,4-diamine hydrochloride start->linker_precursor e3_ligand VHL Ligand (e.g., hydroxyproline derivative) start->e3_ligand step2 Step 2: Coupling with Warhead warhead->step2 step1 Step 1: Linker Functionalization (e.g., Boc protection, activation) linker_precursor->step1 step4 Step 4: Coupling with E3 Ligase Ligand e3_ligand->step4 step1->step2 step3 Step 3: Deprotection step2->step3 step3->step4 purification Purification (e.g., HPLC) step4->purification final_product Final PROTAC: BRD4-Degrader-1 purification->final_product

Generalized PROTAC Synthesis Workflow

Protocol: The synthesis would typically involve the mono-protection of one amine group of the diamine linker, followed by coupling with an activated derivative of the BRD4 ligand (e.g., JQ1). Subsequent deprotection and coupling with the VHL ligand would yield the final PROTAC molecule. Purification is typically achieved by high-performance liquid chromatography (HPLC).

In Vitro BRD4 Degradation Assay

This assay is crucial to determine the efficacy and potency of the synthesized PROTAC in degrading the target protein.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7, or a relevant leukemia cell line).

  • BRD4-Degrader-1.

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • Cell lysis buffer.

  • Primary antibody against BRD4.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

Protocol:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of BRD4-Degrader-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor co-treatment group.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Ternary Complex Formation Assay

This assay confirms the PROTAC's mechanism of action by demonstrating its ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Recombinant human BRD4 protein.

  • Recombinant human VHL-Elongin B-Elongin C (VBC) complex.

  • BRD4-Degrader-1.

  • Assay buffer.

  • Detection reagents for techniques such as:

    • Surface Plasmon Resonance (SPR): To measure binding kinetics.

    • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.

    • Fluorescence Resonance Energy Transfer (FRET): To detect proximity in solution.

Generalized SPR Protocol:

  • Immobilize either the recombinant BRD4 or the VBC complex on an SPR sensor chip.

  • Inject the other protein partner (VBC or BRD4, respectively) in the presence and absence of BRD4-Degrader-1 over the chip surface.

  • Monitor the change in the SPR signal, which corresponds to the binding events.

  • An enhanced binding signal in the presence of the PROTAC indicates the formation of the ternary complex.

  • Analyze the data to determine the cooperativity of ternary complex formation.

Data Presentation

The quantitative data from the in vitro degradation assays can be summarized in the following table for clear comparison of different PROTAC candidates.

PROTAC CandidateLinker MoietyDC50 (nM)Dmax (%)
BRD4-Degrader-1trans-N1,N1-Dimethylcyclohexane-1,4-diamine[Insert Value][Insert Value]
Control PROTAC AFlexible PEG Linker[Insert Value][InsertValue]
Control PROTAC BDifferent Rigid Linker[Insert Value][Insert Value]

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs. Its rigid nature can provide conformational constraint to the linker, which may lead to improved potency and selectivity of the resulting protein degrader. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the utility of this linker in their targeted protein degradation campaigns. Further optimization of the linker length and attachment points, in conjunction with the warhead and E3 ligase ligand, will be crucial for the development of highly effective PROTAC-based therapeutics.

References

Application Notes and Protocols for "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The design and synthesis of effective PROTACs hinge on the careful selection and chemical linkage of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker.

This document provides detailed application notes and protocols for the use of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS: 1388893-25-1) as a versatile building block in the synthesis of novel ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in TPD. The primary amine of this diamine serves as a key reactive handle for conjugation to linker moieties, forming the foundation for a modular approach to PROTAC synthesis.

Molecular Information:

PropertyValue
IUPAC Name (1r,4r)-N1,N1-dimethylcyclohexane-1,4-diamine hydrochloride
CAS Number 1388893-25-1
Molecular Formula C₈H₁₉ClN₂
Molecular Weight 178.7 g/mol
Structure Chemical structure of this compound

Signaling Pathway: CRBN-Mediated Protein Degradation

Cereblon (CRBN) is the substrate receptor of the Cullin 4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). Ligands that bind to CRBN can modulate its substrate specificity, inducing the degradation of so-called "neosubstrates." This mechanism is famously exploited by immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide to degrade transcription factors such as IKZF1 and IKZF3 in multiple myeloma.[1][2] In the context of PROTACs, a CRBN-binding moiety recruits the CRL4^CRBN^ complex to a specific POI, leading to its ubiquitination and proteasomal degradation.

CRBN_Pathway CRBN-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (CRBN Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI binds CRBN_Complex CRL4-CRBN E3 Ligase PROTAC->CRBN_Complex recruits Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex CRBN_Complex->Ternary_Complex E2_Ub E2-Ubiquitin Ternary_Complex->E2_Ub PolyUb_POI Polyubiquitinated POI E2_Ub->PolyUb_POI Ub transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

Caption: CRBN-PROTAC induced protein degradation pathway.

Experimental Workflow Overview

The synthesis of a PROTAC using this compound as a building block for the CRBN ligand can be conceptualized in a modular, multi-step process. This workflow allows for the flexible combination of different linkers and POI ligands to optimize the degradation efficiency of the final PROTAC.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start trans-N1,N1-Dimethylcyclohexane -1,4-diamine hydrochloride Step1 Step 1: Synthesis of Functionalized CRBN Ligand Start->Step1 Step2 Step 2: Conjugation to Linker Moiety Step1->Step2 Step3 Step 3: Conjugation to POI Ligand Step2->Step3 Purification Purification (HPLC) Step3->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Binding_Assay Binding Assays (e.g., SPR, TR-FRET) Final_PROTAC->Binding_Assay Degradation_Assay Protein Degradation Assays (e.g., Western Blot, HiBiT) Binding_Assay->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a CRBN Ligand-Linker Conjugate via Amide Coupling

This protocol describes a general method for conjugating trans-N1,N1-Dimethylcyclohexane-1,4-diamine to a linker containing a carboxylic acid functional group. The resulting product will have a reactive handle for subsequent conjugation to a POI ligand.

Materials:

  • This compound

  • Linker with terminal carboxylic acid and a second orthogonal functional group (e.g., an alkyne for click chemistry)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Free-Basing the Diamine: Dissolve this compound (1.0 eq) in a minimal amount of water and add an excess of a strong base (e.g., 2M NaOH) to deprotonate the amine hydrochloride. Extract the free diamine into an organic solvent like DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amide Coupling: To the pre-activated linker solution, add a solution of the free-based trans-N1,N1-Dimethylcyclohexane-1,4-diamine (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with water and extract with DCM or ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC. Characterize the purified ligand-linker conjugate by LC-MS and NMR to confirm its identity and purity.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines the conjugation of the alkyne-functionalized CRBN ligand-linker from Protocol 1 to a POI ligand functionalized with an azide group.

Materials:

  • Alkyne-functionalized CRBN ligand-linker conjugate (from Protocol 1)

  • Azide-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: Dissolve the alkyne-functionalized CRBN ligand-linker conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water to the reaction mixture.

  • Reducing Agent Addition: Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization: Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its structure and purity.

Protocol 3: In-Cell Protein Degradation Assay (Western Blot)

This protocol is for assessing the efficacy of the synthesized PROTAC in inducing the degradation of the target protein in a cellular context.

Materials:

  • Synthesized PROTAC

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO and then further dilute in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation

The following tables are illustrative examples of how to present the data obtained from the characterization and biological evaluation of the synthesized PROTACs.

Table 1: Physicochemical Characterization of Synthesized Compounds

Compound IDSynthetic StepYield (%)Purity (HPLC, %)Mass (m/z) [M+H]⁺
LL-01 Ligand-Linker Conjugate65>98Calculated Value
PROTAC-01 Final PROTAC40>99Calculated Value

Table 2: Biological Activity of PROTAC-01

AssayEndpointValue
CRBN Binding Kᴅ (nM)e.g., 150
POI Binding Kᴅ (nM)e.g., 50
Protein Degradation DC₅₀ (nM)e.g., 25
Protein Degradation Dₘₐₓ (%)e.g., >90
Cell Viability IC₅₀ (µM)e.g., >10

Conclusion

This compound represents a valuable and versatile chemical building block for the synthesis of novel E3 ligase ligands, particularly for targeting Cereblon. Its primary amine allows for straightforward conjugation to a variety of linkers using robust and well-established chemical reactions. The modular approach outlined in these protocols enables the rapid generation of PROTAC libraries for the systematic optimization of linker length and composition, as well as the exploration of different POI ligands. The provided protocols for synthesis and biological evaluation offer a comprehensive framework for researchers to develop novel and effective protein degraders for therapeutic and research applications.

References

Application Notes & Protocols: PROTAC Design with a trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical, rate-limiting step that precedes the ubiquitination and subsequent degradation of the target protein.[5][6]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition play a crucial role in determining the stability and productivity of the ternary complex.[4][5] An optimal linker facilitates favorable protein-protein interactions, enhancing the cooperativity of the complex and leading to efficient degradation.[5] Conversely, a poorly designed linker can introduce steric hindrance or prevent a productive orientation, thereby diminishing the PROTAC's efficacy.[5]

This document provides detailed protocols for the design and evaluation of PROTACs utilizing trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS No. 1388893-25-1) as a linker component.[7][8] This linker provides a rigid, cyclic diamine scaffold, which can be advantageous for constraining the conformational flexibility of the PROTAC, potentially leading to improved ternary complex stability and optimized pharmacokinetic properties.[9][10] The protocols outlined below cover the general synthesis, biochemical and biophysical characterization, and cellular evaluation of PROTACs.

PROTAC Mechanism of Action

PROTACs operate catalytically by hijacking the UPS. The process involves several key steps: the PROTAC molecule first binds to both the POI and an E3 ligase, forming a ternary complex.[11] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI.[12] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[3][13]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.[3]

PROTAC Development Workflow

The development of an effective PROTAC is an iterative process involving computational design, chemical synthesis, and biological evaluation.[14][15] The workflow aims to optimize the linker and its attachment points to achieve potent and selective degradation of the target protein.[5][16]

PROTAC_Workflow Target Target Selection & Ligand Identification Design PROTAC Design (Linker Selection: e.g., trans-diamine) Target->Design Synthesis Chemical Synthesis Design->Synthesis Biochem Biochemical & Biophysical Assays (Binding, Ternary Complex Formation) Synthesis->Biochem Cellular Cell-Based Assays (Degradation, Viability, Permeability) Biochem->Cellular Optimization Lead Optimization (SAR Studies) Cellular->Optimization Data informs optimization Result Optimized PROTAC Candidate Cellular->Result Potent Degrader Identified Optimization->Design Iterative Redesign

Caption: Iterative workflow for PROTAC design and evaluation.[16]

Experimental Protocols

Protocol for PROTAC Synthesis using a Diamine Linker

This protocol describes a general two-step amide coupling procedure to synthesize a PROTAC using a mono-Boc protected diamine linker, such as Boc-trans-N1,N1-Dimethylcyclohexane-1,4-diamine.

Materials:

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand with a carboxylic acid handle

  • Mono-N-Boc-diamine linker (e.g., mono-Boc protected trans-N1,N1-Dimethylcyclohexane-1,4-diamine)

  • Coupling agents: HATU or HBTU

  • Base: DIPEA or Et3N

  • Solvent: Anhydrous DMF or DMSO

  • Deprotection agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Purification: Reverse-phase HPLC system

Procedure:

  • First Amide Coupling:

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Add the mono-N-Boc-diamine linker (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-Boc protected PROTAC intermediate by reverse-phase HPLC.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the amine-intermediate.

  • Second Amide Coupling:

    • In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Add the deprotected amine-intermediate (1.1 eq) to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC compound by reverse-phase HPLC.

    • Confirm the identity and purity (>95%) of the final product by LC-MS and ¹H NMR.

Protocol for Western Blot to Determine Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Plating & Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM.[13] Include a DMSO-only vehicle control.

    • Aspirate the old medium and add the PROTAC-containing medium to the cells.

  • Incubation & Lysis:

    • Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[13]

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.[13]

    • Incubate the lysate on ice for 30 minutes.

  • Protein Quantification:

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[13]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence detection system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Western_Blot_Workflow Start 1. Cell Seeding & Adhesion Treatment 2. PROTAC Treatment (Dose Response) Start->Treatment Incubation 3. Incubation (Time Course) Treatment->Incubation Lysis 4. Cell Lysis & Protein Extraction Incubation->Lysis Quant 5. Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE 6. SDS-PAGE & Membrane Transfer Quant->SDS_PAGE Immunoblot 7. Immunoblotting (Primary & Secondary Abs) SDS_PAGE->Immunoblot Detect 8. Chemiluminescence Detection Immunoblot->Detect Analyze 9. Densitometry Analysis (Calculate DC50 & Dmax) Detect->Analyze

Caption: Experimental workflow for Western Blot analysis of degradation.
Protocol for Ternary Complex Formation by NanoBRET™ Assay

This cell-based assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.

Materials:

  • Stable cell line co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag®.

  • White, opaque 96-well or 384-well plates.

  • HaloTag® NanoBRET™ 618 Ligand.

  • NanoBRET™ Nano-Glo® Substrate.

  • PROTAC stock solution (in DMSO).

Procedure:

  • Cell Plating and Labeling:

    • Plate the engineered cells in the appropriate microplate and allow them to attach.

    • Add the HaloTag® ligand to the cells at the recommended concentration to label the E3 ligase fusion protein. Incubate as required.

  • PROTAC Treatment:

    • Prepare a serial dilution of the PROTAC in Opti-MEM or other suitable medium.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours) to allow for ternary complex formation.

  • Luminescence Measurement:

    • Add the NanoBRET™ substrate to the wells according to the manufacturer's protocol.

    • Measure the luminescence signal at the donor (460 nm) and acceptor (618 nm) emission wavelengths using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Data Presentation

Quantitative data is essential for comparing the efficacy of different PROTACs. The following tables provide examples of key parameters used to evaluate PROTAC performance.[17]

Note: The data below is illustrative for PROTACs with rigid linkers and is not specific to this compound.

Table 1: Example Degradation and Permeability Data

PROTAC ID Linker Composition DC₅₀ (nM) Dₘₐₓ (%) Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-A Rigid Phenyl 25 92 8.4
PROTAC-B Flexible PEG4 150 85 1.1

| PROTAC-C | Rigid Piperazine | 40 | >95 | 6.5 |

Table 2: Example Binding and Cooperativity Data

PROTAC ID Binary K_D (POI, nM) Binary K_D (E3, nM) Ternary Complex K_D (nM) Cooperativity (α)
PROTAC-A 250 1800 50 9.0
PROTAC-B 230 1750 200 2.0

| PROTAC-C | 300 | 1900 | 65 | 8.8 |

Cooperativity (α) is a measure of the favorable (α > 1) or unfavorable (α < 1) protein-protein interactions within the ternary complex.

Conclusion

The rational design of the linker is a cornerstone of developing effective PROTAC degraders. Rigid scaffolds such as this compound offer a valuable strategy to reduce the entropic penalty of ternary complex formation and can lead to PROTACs with superior potency and improved physicochemical properties. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis, characterization, and optimization of novel PROTACs for therapeutic and research applications.

References

Troubleshooting & Optimization

Challenges in using "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Welcome to the technical support center for "this compound". This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the effective use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications in synthesis?

A1: this compound is a diamine derivative with a cyclohexane backbone. In this molecule, one amine is primary (-NH2) and the other is a tertiary amine (-N(CH3)2)[1]. This bifunctional nature makes it a versatile building block in organic synthesis. Its hydrochloride salt form generally offers improved stability and solubility in certain solvents[2].

Primary applications include:

  • Asymmetric Catalysis: The distinct steric and electronic properties of the two amine groups allow it to serve as a chiral ligand or catalyst in asymmetric reactions[3].

  • Pharmaceutical Synthesis: It can act as a key intermediate in the synthesis of complex drug molecules and active pharmaceutical ingredients[2].

  • Material Science: Used in the development of novel polymers and functional materials where the diamine structure can introduce specific properties.

Q2: What are the key differences in reactivity between the primary and tertiary amine groups on this molecule?

A2: The primary amine (-NH2) is nucleophilic and can participate in a wide range of reactions typical of primary amines, such as amide bond formation, imine formation, and nucleophilic substitution[4]. The tertiary amine (-N(CH3)2) is generally less nucleophilic due to steric hindrance from the two methyl groups and the cyclohexane ring. However, it can act as a base and can be involved in acid-base chemistry or quaternization reactions. This difference in reactivity is crucial for its application in catalysis and multi-step synthesis[3].

Q3: How does the hydrochloride salt form affect its use in a reaction?

A3: The hydrochloride salt means that one or both of the amine groups are protonated (e.g., -NH3+ Cl-). This has several implications:

  • Solubility: The salt form is often more soluble in polar protic solvents (like water and alcohols) and less soluble in nonpolar organic solvents compared to its free base form.

  • Reactivity: The protonated amine is not nucleophilic. To utilize the nucleophilicity of the amine, it must be deprotonated by adding a base to the reaction mixture to generate the free amine in situ.

  • Stability and Handling: The salt form is generally a more stable, crystalline solid, making it easier to handle and store compared to the often oily or volatile free base[2].

Troubleshooting Guide

This section addresses specific problems that may be encountered during synthesis using "this compound".

Issue 1: Low or No Reactivity

Symptoms:

  • Starting material is largely unconsumed after the expected reaction time.

  • TLC or LC-MS analysis shows no significant product formation.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Deprotonation The hydrochloride salt requires a base to liberate the free amine for reaction. Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is added for each hydrochloride. For reactions sensitive to salts, consider using a stronger, non-nucleophilic base.
Incorrect Solvent The hydrochloride salt has limited solubility in many aprotic organic solvents. If the reaction is heterogeneous, this can limit reactivity. Consider using a more polar solvent or a solvent mixture to improve solubility. Alternatively, the free base can be extracted into an organic solvent after neutralization of an aqueous solution.
Steric Hindrance The bulky cyclohexane ring and the dimethylamino group can sterically hinder the primary amine. If reacting with a sterically demanding electrophile, consider higher reaction temperatures, longer reaction times, or the use of a catalyst to overcome the activation barrier.
Reagent Quality Ensure all reagents, especially the electrophile, are pure and active. Impurities can inhibit the reaction[5].
Issue 2: Formation of Multiple Products or Side Reactions

Symptoms:

  • Crude reaction mixture shows multiple spots on TLC or peaks in LC-MS.

  • Difficulty in isolating the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Over-alkylation/acylation If the reaction conditions are too harsh, both the primary and tertiary amines may react, or the primary amine may undergo multiple additions. Use milder conditions (lower temperature, less reactive electrophile) and control the stoichiometry carefully.
Tertiary Amine as a Catalyst The tertiary amine can sometimes catalyze side reactions, such as elimination or polymerization, especially at elevated temperatures. Monitor the reaction closely and keep the temperature as low as feasible.
Epimerization If there are other stereocenters in your molecule, the basic conditions required for deprotonation might cause epimerization at sensitive positions. Use a non-nucleophilic base and milder reaction conditions.
Issue 3: Difficult Product Isolation and Purification

Symptoms:

  • Product is highly water-soluble, leading to loss during aqueous workup[6].

  • Product co-elutes with starting material or byproducts during chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Product is a Salt If the product retains a basic amine, it may form a salt during acidic workup, increasing its water solubility. Adjust the pH of the aqueous layer to be basic before extraction with an organic solvent.
Emulsion Formation The amphiphilic nature of the product can lead to emulsions during extraction. Use brine to break up emulsions or filter the mixture through celite.
Chromatography Issues Amines can streak on silica gel. Add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent for column chromatography to improve peak shape.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (EDC/NHS Chemistry)

This protocol describes a general method for coupling a carboxylic acid to the primary amine of trans-N1,N1-Dimethylcyclohexane-1,4-diamine.

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid (1.0 eq), N-hydroxysuccinimide (NHS, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Stir the mixture at room temperature for 1-2 hours.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq) in the same solvent.

    • Add the amine solution to the activated carboxylic acid mixture.

  • Reaction and Workup:

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative)

ParameterCondition ACondition BCondition C
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)N-Methylmorpholine (NMM)
Temperature Room Temperature0 °C to Room Temp40 °C
Typical Yield 75-85%80-90%60-70%
Purity (crude) ~90%>95%~85%

Visualizations

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion check_side_products Multiple Products? check_conversion->check_side_products No deprotonation Ensure Complete Deprotonation (Add adequate base) check_conversion->deprotonation Yes check_isolation Isolation Issues? check_side_products->check_isolation No stoichiometry Control Stoichiometry (Milder conditions) check_side_products->stoichiometry Yes workup Adjust Workup pH (Basic extraction) check_isolation->workup Yes end Successful Synthesis check_isolation->end No solubility Improve Solubility (Change solvent) deprotonation->solubility sterics Overcome Steric Hindrance (Increase temp/time) solubility->sterics catalysis Minimize Side Catalysis (Lower temperature) stoichiometry->catalysis chromatography Optimize Chromatography (Add base to eluent) workup->chromatography

Caption: Troubleshooting workflow for synthesis.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step carboxylic_acid Carboxylic Acid activated_ester NHS-Activated Ester carboxylic_acid->activated_ester EDC/NHS edc_nhs EDC + NHS edc_nhs->activated_ester free_amine Free Diamine amide_product Amide Product activated_ester->amide_product diamine_hcl Diamine HCl diamine_hcl->free_amine Deprotonation base Base (e.g., TEA) base->free_amine free_amine->amide_product Nucleophilic Attack

Caption: Workflow for amide coupling reaction.

References

Technical Support Center: Optimizing Reaction Yield with trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction yields when using trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this diamine ligand in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: While direct literature on this specific hydrochloride salt is limited, diamine ligands, particularly cyclohexane-based diamines, are frequently employed as ligands in transition metal-catalyzed cross-coupling reactions. The most probable application of trans-N1,N1-Dimethylcyclohexane-1,4-diamine is as a ligand in palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, and in copper-catalyzed Ullmann-type couplings. The diamine moiety can chelate to the metal center, influencing its reactivity and selectivity.

Q2: Why is my reaction yield low when using this compound as a ligand?

A2: Low yields in cross-coupling reactions can be attributed to several factors. When using a diamine ligand, it is crucial to consider the following:

  • Ligand Activation: As the provided compound is a hydrochloride salt, it needs to be neutralized by a base to generate the free diamine, which is the active form of the ligand. Insufficient base can lead to poor ligand availability and, consequently, low catalytic activity.

  • Catalyst System: The choice of palladium precursor, solvent, and base is critical and highly interdependent. The combination of these reagents must be optimized for your specific substrates.

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants and catalyst all play a significant role in determining the reaction yield.

  • Substrate Quality: The purity of your substrates (aryl halide and amine) and reagents is paramount, as impurities can poison the catalyst.

Q3: How do I choose the right base for a reaction involving this ligand?

A3: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile and neutralize the hydrochloride salt of the ligand, but not so strong as to cause unwanted side reactions with your substrates. Commonly used bases in palladium-catalyzed aminations include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The optimal base is substrate-dependent and often needs to be determined empirically.

Q4: Can this ligand be used in other types of cross-coupling reactions?

A4: Yes, diamine ligands are versatile and have been used in various cross-coupling reactions beyond C-N bond formation. These include Suzuki-Miyaura (C-C), Heck (C-C), and Sonogashira (C-C) couplings. The effectiveness of trans-N1,N1-Dimethylcyclohexane-1,4-diamine in these reactions would need to be evaluated on a case-by-case basis.

Troubleshooting Guide

This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered when using this compound in palladium-catalyzed amination reactions.

Problem: Low or No Product Formation
Potential Cause Suggested Solution
Insufficiently Neutralized Ligand The ligand is supplied as a hydrochloride salt and must be neutralized. Ensure you are using at least two equivalents of base relative to the ligand to generate the free diamine in situ.
Inappropriate Base The chosen base may be too weak or too strong for your specific substrates. Screen a panel of bases with varying strengths (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).
Poorly Chosen Solvent The solvent polarity can significantly impact reaction rates and yields. Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous and degassed.
Inactive Catalyst The palladium precursor may be old or of poor quality. Use a freshly opened bottle or a reliable precatalyst. The active Pd(0) species may not be forming efficiently.
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
Low Reaction Temperature Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Problem: Formation of Side Products
Potential Cause Suggested Solution
Hydrodehalogenation of Aryl Halide This side reaction can occur in the presence of trace water or other proton sources. Ensure all reagents and solvents are strictly anhydrous.
Homocoupling of Aryl Halide This can be favored at higher temperatures or with certain catalyst systems. Try lowering the reaction temperature or screening different palladium precursors and ligands.
Double Arylation of Primary Amine If you are using a primary amine, double arylation can be a competing reaction. Adjusting the stoichiometry of your reactants or using a bulkier ligand may favor mono-arylation.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), this compound (0.02-0.04 mmol), and the base (e.g., NaOtBu, 2.4 mmol) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended Starting PointRange to Explore
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Buchwald Precatalysts (e.g., G3-XPhos)
Ligand Loading 2-4 mol%1-10 mol%
Base NaOtBuK₃PO₄, LHMDS, Cs₂CO₃
Solvent TolueneDioxane, THF, DME
Temperature 100 °C80 - 120 °C
Concentration 0.1 - 0.2 M0.05 - 0.5 M

Visualizing Reaction Parameters

The following diagrams illustrate key relationships and workflows for optimizing your reaction.

Caption: Interdependencies of reaction components affecting yield and purity.

experimental_workflow start Start: Reaction Setup reagents Add Aryl Halide, Amine, Pd Precursor, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring workup Quench, Extract, and Wash monitoring->workup purification Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for catalytic amination.

troubleshooting_flowchart start Low Reaction Yield? check_base Check Base: - Stoichiometry (≥2 eq. to ligand) - Strength (Screen different bases) start->check_base Yes check_catalyst Check Catalyst System: - Fresh Pd precursor - Anhydrous/degassed solvent check_base->check_catalyst check_conditions Check Reaction Conditions: - Increase temperature - Increase reaction time check_catalyst->check_conditions optimize Systematically Optimize One Parameter at a Time check_conditions->optimize success Improved Yield optimize->success

Caption: Troubleshooting flowchart for low reaction yield.

Technical Support Center: Troubleshooting Low Yield in PROTAC Conjugation with Diamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on addressing low reaction yields when using diamine linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields during PROTAC conjugation with diamine linkers, presented in a question-and-answer format.

Q1: I am observing a significant amount of di-acylated byproduct where the diamine linker has reacted on both ends with my warhead (or E3 ligase ligand). How can I prevent this?

A1: Di-acylation is a common side reaction when using symmetrical diamine linkers, leading to a low yield of the desired mono-amidation product. The primary strategy to overcome this is to use a mono-protected diamine linker, such as a mono-Boc (tert-butyloxycarbonyl) protected diamine.[1][2] This ensures that only one amine group is available for the initial coupling reaction. After the first conjugation, the protecting group is removed to allow for the second coupling reaction.

Troubleshooting Steps:

  • Use a Mono-Protected Diamine Linker: Synthesize or purchase a diamine linker with one of the amino groups protected (e.g., with a Boc group).[1][2] This is the most effective way to ensure selective mono-acylation.

  • Optimize Stoichiometry: If using an unprotected diamine, a large excess of the diamine linker (e.g., 5-10 equivalents) can statistically favor mono-acylation. However, this will require a more rigorous purification to remove the excess diamine.

  • Slow Addition: Adding the acylating agent (e.g., activated carboxylic acid of the warhead or E3 ligase ligand) slowly to the reaction mixture containing the excess diamine can also help to minimize di-acylation.

Q2: My amide coupling reaction between the carboxylic acid of my protein of interest (POI) ligand and the mono-Boc protected diamine linker is sluggish and results in a low yield. What are the potential causes and solutions?

A2: Low yields in amide coupling reactions are a frequent challenge in PROTAC synthesis.[3] Several factors, from reagent quality to reaction conditions, can be the cause.

Troubleshooting Steps:

  • Reagent Quality:

    • Anhydrous Conditions: Ensure all reagents and solvents (e.g., DMF, DCM) are strictly anhydrous. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to low yields.

    • Coupling Reagents: Use fresh, high-quality coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but can be moisture-sensitive.[3]

    • Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and ensure it is free from water.[4]

  • Reaction Conditions:

    • Activation Time: Allow for a sufficient pre-activation time (typically 15-30 minutes) for the carboxylic acid with the coupling reagent and base before adding the amine.[3]

    • Temperature: While most amide couplings are performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the yield for sterically hindered substrates. However, be mindful of potential side reactions at higher temperatures.

    • Reaction Time: Monitor the reaction progress using LC-MS. If the reaction stalls, it may be due to the degradation of reagents or the formation of unreactive intermediates.

Q3: After the first successful coupling and deprotection of the diamine linker, the second amide coupling reaction to attach the E3 ligase ligand is giving a low yield. What should I investigate?

A3: Challenges in the second coupling step can arise from the properties of the intermediate molecule or from the reaction conditions.

Troubleshooting Steps:

  • Incomplete Deprotection: Ensure the complete removal of the protecting group (e.g., Boc) from the diamine linker. Monitor the deprotection step by LC-MS to confirm the disappearance of the protected starting material. Residual protecting groups will lead to a lower yield in the subsequent step.

  • Purification of the Intermediate: It is often beneficial to purify the mono-amidated and deprotected intermediate before proceeding to the second coupling. This removes any side products or excess reagents from the previous steps that could interfere with the final reaction.

  • Solubility Issues: The intermediate molecule may have different solubility properties compared to the initial reactants. Ensure that it is fully dissolved in the reaction solvent.

  • Steric Hindrance: The now larger intermediate may present steric challenges for the second coupling. Consider using a more powerful coupling reagent (e.g., HATU) or slightly elevated temperatures.

Q4: I am having difficulty purifying my final PROTAC containing a diamine linker. The compound seems to be sticking to the silica gel column, or I am seeing broad peaks during HPLC purification. What can I do?

A4: The basic nature of the free amine in the diamine linker can lead to interactions with the stationary phase during chromatography, resulting in poor peak shape and low recovery.

Troubleshooting Steps:

  • Reverse-Phase HPLC: For PROTACs with basic linkers, reverse-phase preparative HPLC is often the method of choice for purification.

  • Acidic Additive in Mobile Phase: When using reverse-phase HPLC, adding a small amount of an acid, such as formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%), to the mobile phase can protonate the basic nitrogens in the linker. This reduces tailing and improves peak shape.

  • Normal Phase Chromatography Additives: If using normal phase (silica gel) chromatography, adding a small amount of a base, such as triethylamine (1-2%), to the eluent can help to reduce the interaction of the basic PROTAC with the acidic silica gel.

  • Salt Formation: For final compound handling and storage, consider forming a salt (e.g., HCl or TFA salt) to improve solubility and stability.

Quantitative Data Summary

The following table summarizes the impact of linker length on the efficacy of an Estrogen Receptor (ER)-α targeting PROTAC, demonstrating the importance of linker optimization.

PROTAC IDLinker Length (atoms)ER Binding Affinity (IC50, µM)Cell Viability (IC50, µM)
PROTAC 1 9~1.5>200
PROTAC 2 12~1.2~140
PROTAC 3 16~1.3~26
PROTAC 4 19~1.4>200
PROTAC 5 21~1.6>200
Tamoxifen N/A~0.02~27
Data adapted from Cyrus et al.[5]

Experimental Protocols

Protocol 1: General Procedure for Two-Step Amide Coupling with a Mono-Boc Protected Diamine Linker

Step 1: First Amide Coupling

Reagents and Materials:

  • Warhead or E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)

  • Mono-Boc protected diamine linker (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the mono-Boc protected diamine linker to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection

Reagents and Materials:

  • Boc-protected intermediate from Step 1

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in Dioxane.

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is often obtained as a salt.

Step 3: Second Amide Coupling

Reagents and Materials:

  • Deprotected amine intermediate from Step 2 (1.0 eq)

  • The other carboxylic acid-containing component (E3 ligase ligand or warhead) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 - 4.0 eq, to neutralize the salt and act as a base)

  • Anhydrous DMF or DCM

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the same procedure as in Step 1, using the deprotected amine intermediate and the second carboxylic acid component. Note the increased amount of base required if starting from the amine salt.

  • Purify the final PROTAC using preparative reverse-phase HPLC, often with a mobile phase containing 0.1% TFA or formic acid.

Protocol 2: Monitoring PROTAC Conjugation by LC-MS

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)

Procedure:

  • Prepare a sample by taking a small aliquot (~5 µL) from the reaction mixture and diluting it with a suitable solvent (e.g., acetonitrile or methanol).

  • Inject the diluted sample onto the LC-MS system.

  • Use a reverse-phase C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid) for separation.

  • Monitor the masses of the starting materials, intermediates, and the expected final product in the mass spectrometer to track the progress of the reaction.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_end Resolution start Low Yield with Diamine Linker check_sm Check Starting Material Purity (Warhead, Ligand, Linker) start->check_sm check_reaction Analyze LC-MS of Crude Reaction check_sm->check_reaction Purity OK di_acylation Di-acylation Observed? check_reaction->di_acylation mono_boc Use Mono-Boc Protected Diamine di_acylation->mono_boc Yes excess_diamine Use Large Excess of Diamine (5-10x) di_acylation->excess_diamine Alternative incomplete_rxn Incomplete Reaction? di_acylation->incomplete_rxn No end Optimized Yield mono_boc->end purification_issue Purification Issues? excess_diamine->purification_issue optimize_coupling Optimize Coupling: - Stronger reagent (HATU) - Anhydrous conditions - Temperature adjustment incomplete_rxn->optimize_coupling Yes incomplete_rxn->purification_issue No optimize_coupling->end rp_hplc Use Reverse-Phase HPLC with Acidic Modifier (TFA) purification_issue->rp_hplc Yes rp_hplc->end

Caption: Troubleshooting workflow for low yield in PROTAC conjugation with diamine linkers.

G cluster_reactants1 Step 1: First Coupling cluster_intermediate Intermediate Stages cluster_reactants2 Step 2: Second Coupling cluster_product Final Product warhead Warhead-COOH intermediate1 Warhead-CONH-Linker-NHBoc warhead->intermediate1 mono_boc_diamine H2N-Linker-NHBoc mono_boc_diamine->intermediate1 pitfall1 Side Reaction: Di-acylation if not mono-protected mono_boc_diamine->pitfall1 deprotection Deprotection (TFA) intermediate1->deprotection intermediate2 Warhead-CONH-Linker-NH2 deprotection->intermediate2 pitfall2 Incomplete Deprotection deprotection->pitfall2 protac Warhead-Linker-E3 Ligand intermediate2->protac e3_ligand E3 Ligand-COOH e3_ligand->protac pitfall3 Low Yield in 2nd Coupling protac->pitfall3

Caption: A workflow for the sequential synthesis of a PROTAC using a mono-protected diamine linker.

References

Improving solubility of PROTACs containing "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those incorporating the "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" linker moiety.

Frequently Asked Questions (FAQs)

Q1: My PROTAC containing the "this compound" linker is exhibiting poor aqueous solubility. Is this expected?

A1: Yes, it is not uncommon for PROTACs, even those containing potentially solubility-enhancing linkers, to exhibit poor aqueous solubility. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability. While the diamine nature of the "this compound" linker can contribute positively to solubility compared to purely hydrocarbon linkers, the overall solubility of the PROTAC is a result of the combined physicochemical properties of the warhead, the E3 ligase ligand, and the linker. Highly lipophilic warheads or E3 ligase ligands can counteract the solubility benefits of the linker.

Q2: What are the primary strategies for improving the solubility of my PROTAC?

A2: There are two main approaches to address poor PROTAC solubility:

  • Medicinal Chemistry Approaches: This involves rationally modifying the chemical structure of the PROTAC to incorporate more polar or ionizable groups. This can include optimizing the linker, warhead, or E3 ligase ligand.

  • Formulation Strategies: This approach focuses on developing a delivery system that enhances the dissolution and apparent solubility of the PROTAC in aqueous media without altering its chemical structure.

Q3: How does the "this compound" linker specifically impact solubility?

A3: The "this compound" moiety is a cyclic diamine. The incorporation of such saturated heterocycles with basic nitrogen atoms, like piperidine and piperazine, into PROTAC linkers is a known strategy to improve physicochemical properties.[1][2][3] The basic nitrogens can be protonated at physiological pH, increasing the polarity and aqueous solubility of the molecule.[4] The rigid cyclic structure can also be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[1]

Q4: When should I focus on medicinal chemistry versus formulation strategies?

A4: The choice of strategy depends on the stage of your drug discovery program.

  • Early-stage discovery and lead optimization: Medicinal chemistry approaches are often prioritized to design molecules with inherently better drug-like properties.

  • Preclinical and clinical development: If a lead candidate with suboptimal solubility has been identified, formulation strategies become critical for enabling in vivo studies and developing a viable drug product.

Troubleshooting Guide: Addressing Poor PROTAC Solubility

This guide provides a systematic approach to troubleshooting and improving the solubility of your PROTAC.

Problem 1: PROTAC precipitates out of solution during in vitro assays.

Immediate Solutions:

  • Optimize Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible (ideally <0.5%) to avoid artifacts. However, for poorly soluble compounds, a slightly higher concentration (1-2%) might be necessary.

  • Lower PROTAC Concentration: Your working concentration may be exceeding the compound's solubility limit in the assay buffer. Perform a serial dilution to determine the maximum concentration that remains soluble.

  • Sonication and Warming: Gentle sonication or warming of the solution can sometimes help to dissolve the PROTAC, but be cautious of potential degradation with heat-sensitive compounds.

Long-Term Solutions (Medicinal Chemistry Approaches):

  • Linker Modification:

    • Incorporate Polar Functionality: Introduce polar groups such as hydroxyls, amides, or sulfonamides into the linker.

    • Utilize PEG Linkers: Polyethylene glycol (PEG) linkers are known to enhance the hydrophilicity and solubility of PROTACs.[5]

    • Employ Saturated Heterocycles: As with your current linker, the use of piperidine or piperazine moieties can improve solubility.[6][7]

  • Warhead or E3 Ligase Ligand Modification: If synthetically feasible, introduce polar groups onto the warhead or E3 ligase ligand in regions that are not critical for binding.

Problem 2: Poor cellular permeability and efficacy in cell-based assays despite in vitro activity.

Potential Cause:

Poor aqueous solubility is often linked to poor cellular permeability. For a PROTAC to be effective in cells, it must be sufficiently soluble in the cell culture medium to be available for uptake.

Troubleshooting Steps:

  • Re-evaluate Solubility in Cell Culture Media: Determine the solubility of your PROTAC directly in the cell culture medium you are using for your assays.

  • Consider Formulation Approaches for In Vitro Studies: For potent but poorly soluble PROTACs, using a formulation approach like cyclodextrin complexes can enhance their availability in cell-based assays.

Problem 3: Low oral bioavailability in animal models.

Potential Cause:

Poor oral bioavailability is a major challenge for PROTACs and is often a direct consequence of their low aqueous solubility and permeability.

Formulation Strategies to Enhance Oral Bioavailability:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution, thereby improving dissolution and absorption.[8][9][10]

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[11]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic PROTACs.

Quantitative Data on Linker Impact on Solubility

Table 1: Physicochemical Properties of PROTACs with Different Linker Types

Linker TypeRepresentative ExampleKey Physicochemical ImpactReference
Flexible (Alkyl/PEG) Alkyl chains, PEG chainsCan enhance solubility (PEG) but may increase flexibility and metabolic liability.[5]
Rigid (Cyclic) Piperidine, PiperazineImproves rigidity, can enhance metabolic stability and aqueous solubility through protonation of basic nitrogens.[1][6]

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG515>98
PEG63092
(Data synthesized from studies on BRD4-targeting PROTACs, illustrating the impact of linker length on degradation potency)[12]

Experimental Protocols

Kinetic Solubility Assay

Objective: To determine the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.

Methodology:

  • Prepare a concentrated stock solution: Accurately weigh the PROTAC and dissolve it in 100% DMSO to a high concentration (e.g., 10 mM).

  • Create a dilution series: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to generate a range of concentrations.

  • Dilution into aqueous buffer: In a separate 96-well plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Separation of undissolved compound: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a suitable analytical method such as HPLC-UV or LC-MS/MS.

Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Add excess solid compound: Add an excess amount of the solid PROTAC to a known volume of the aqueous buffer in a vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a PROTAC to enhance its dissolution rate.

Methodology:

  • Solubilization: Dissolve the PROTAC and a suitable polymer (e.g., HPMCAS, PVP) in a common volatile organic solvent.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling: Scrape the dried film and mill it into a fine powder.

  • Characterization: Characterize the resulting powder using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the PROTAC within the polymer matrix.

Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

Objective: To prepare a cyclodextrin inclusion complex of a PROTAC to improve its aqueous solubility.

Methodology:

  • Dissolution: Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water.

  • Complexation: Add the PROTAC to the cyclodextrin solution and stir until a clear solution is obtained. Gentle heating or sonication may be used to facilitate dissolution.

  • Freezing: Rapidly freeze the solution using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.

  • Characterization: The resulting powder is the PROTAC-cyclodextrin inclusion complex.

Visualizations

PROTAC Experimental Workflow

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_medchem Medicinal Chemistry Approaches cluster_formulation Formulation Approaches cluster_evaluation Evaluation PoorSolubility Poor Aqueous Solubility MedChem Medicinal Chemistry PoorSolubility->MedChem Formulation Formulation PoorSolubility->Formulation LinkerMod Linker Modification MedChem->LinkerMod WarheadMod Warhead/E3 Ligand Modification MedChem->WarheadMod ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Cyclodextrin Cyclodextrin Inclusion Complex Formulation->Cyclodextrin Lipid Lipid-Based Formulation Formulation->Lipid SolubilityAssay Solubility Assays (Kinetic, Thermodynamic) LinkerMod->SolubilityAssay WarheadMod->SolubilityAssay ASD->SolubilityAssay Cyclodextrin->SolubilityAssay Lipid->SolubilityAssay CellAssay Cell-Based Assays SolubilityAssay->CellAssay InVivo In Vivo Studies CellAssay->InVivo

Caption: A logical workflow for addressing poor PROTAC solubility.

Androgen Receptor (AR) Signaling Pathway and PROTAC Intervention

AR_Signaling_PROTAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR (bound to HSPs) Androgen->AR_inactive binds AR_active Active AR AR_inactive->AR_active dissociation of HSPs PROTAC AR-PROTAC AR_active->PROTAC AR_dimer AR Dimer AR_active->AR_dimer dimerization Ternary_Complex AR-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Proteasome Proteasome Ternary_Complex->Proteasome ubiquitination ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates Degradation AR Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor.

References

Technical Support Center: Purification of PROTACs with a "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate a "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" linker. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of PROTACs featuring the rigid, basic "trans-N1,N1-Dimethylcyclohexane-1,4-diamine" linker.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) in Reverse-Phase HPLC The basic diamine linker can interact with residual acidic silanols on the silica-based column packing material.- Add a basic modifier like diethylamine or triethylamine (0.1%) to the mobile phase to block the silanol groups. - Use a column with a base-deactivated stationary phase. - Operate at a higher pH (if the PROTAC is stable) to neutralize the silanol groups, using a pH-stable column.
Low Recovery of PROTAC from the Column The PROTAC may be irreversibly binding to the column due to strong ionic or hydrophobic interactions. The hydrochloride salt may also affect solubility in the mobile phase.- Ensure the PROTAC is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase. - Consider using a different stationary phase, such as a polymer-based column, which is more tolerant of basic compounds. - If using a silica-based column, try a mobile phase with a different organic modifier (e.g., methanol instead of acetonitrile) which can alter selectivity.
Presence of Multiple Peaks in the Chromatogram This could indicate the presence of diastereomers (if chiral centers are present), degradation products, or impurities from the synthesis. The trans-diamine linker itself can exist in different conformations.- Confirm the identity of the peaks using LC-MS to differentiate between isomers, impurities, and the desired product. - If diastereomers are present, an orthogonal purification method like supercritical fluid chromatography (SFC) may be required for separation. - To minimize degradation, avoid harsh pH conditions and prolonged exposure to the mobile phase.
Inconsistent Retention Times Poor column equilibration, changes in mobile phase pH, or column degradation can lead to shifting retention times.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Use a buffered mobile phase to maintain a consistent pH. - Regularly check column performance with a standard to monitor for degradation.
Difficulty Dissolving the PROTAC for Injection The hydrochloride salt form and the overall high molecular weight and lipophilicity of the PROTAC can lead to poor solubility in standard HPLC solvents.- Use a stronger, compatible solvent like DMSO or DMF for the initial stock solution. - Dilute the stock solution with the initial mobile phase to ensure solubility upon injection. - Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of using a rigid "trans-N1,N1-Dimethylcyclohexane-1,4-diamine" linker in a PROTAC?

The rigid cyclohexane core of this linker can pre-organize the PROTAC molecule into a conformation that is favorable for forming a stable ternary complex between the target protein and the E3 ligase. This can lead to improved degradation efficiency and potency. Additionally, rigid linkers can enhance metabolic stability and improve pharmacokinetic properties compared to more flexible linkers like PEG chains.

Q2: How does the "hydrochloride" salt form of the linker affect the purification process?

The hydrochloride salt increases the polarity and aqueous solubility of the linker itself. However, in the context of a large, often hydrophobic PROTAC molecule, it may not be sufficient to ensure solubility in highly aqueous mobile phases. The salt can also influence the ionization state of the diamine, which in turn affects its interaction with the stationary phase. It is crucial to ensure the final PROTAC is fully dissolved and stable in the chosen purification solvent system.

Q3: What are the key considerations for developing a reverse-phase HPLC purification method for a PROTAC with this basic linker?

The primary consideration is to mitigate the interaction of the basic diamine with the stationary phase to achieve good peak shape and recovery. This typically involves using a base-deactivated column and/or adding a basic modifier to the mobile phase. A shallow gradient is often necessary to achieve adequate separation of the PROTAC from closely related impurities.

Q4: Can normal-phase chromatography be used to purify PROTACs with this type of linker?

While reverse-phase HPLC is more common, normal-phase chromatography can be an alternative, particularly if the PROTAC has poor solubility in aqueous mobile phases. However, the basicity of the diamine linker can lead to strong interactions with the acidic silica stationary phase, potentially requiring the use of a mobile phase modifier to achieve elution.

Q5: What analytical techniques are recommended for assessing the purity of the final PROTAC?

A combination of orthogonal methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the identity of the main peak and characterizing any impurities. For absolute quantification and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) can be employed.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Purification of a PROTAC with a Diamine Linker

This protocol provides a starting point for method development and may require optimization for your specific PROTAC.

  • Sample Preparation:

    • Dissolve the crude PROTAC material in a minimal volume of a strong, compatible solvent (e.g., DMSO, DMF) to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • If possible, dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA or 0.1% Diethylamine) to ensure solubility upon injection.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • Column: A base-deactivated C18 column is a good starting point (e.g., Waters XBridge BEH C18, Agilent ZORBAX Extend-C18).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. For basic linkers, consider 0.1% Diethylamine or Triethylamine in Water to improve peak shape.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile. Ensure the modifier is consistent with Mobile Phase A.

    • Detection: UV/Vis detector, monitoring at wavelengths where the PROTAC components (target binder, E3 ligase binder) absorb (e.g., 254 nm, 280 nm).

  • Chromatographic Method:

    • Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID preparative column).

    • Gradient: A shallow gradient is often required for optimal separation. A typical starting gradient could be:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 70% B (linear gradient)

      • 45-50 min: 70% to 95% B

      • 50-55 min: Hold at 95% B

      • 55-60 min: Return to 5% B and re-equilibrate for the next injection.

    • Injection Volume: Scaled based on the sample concentration and the loading capacity of the column.

  • Post-Purification:

    • Analyze the collected fractions using analytical LC-MS to confirm the mass of the desired PROTAC.

    • Pool the pure fractions.

    • Remove the solvent, typically by lyophilization, to obtain the purified PROTAC.

Quantitative Data Summary

While specific data for PROTACs with the "this compound" linker is limited in the public domain, the following table compares common purification techniques for PROTACs in general.

Purification Technique Typical Purity Achieved Throughput Key Advantages Considerations for Diamine Linkers
Flash Column Chromatography (Silica Gel) 60-95%HighGood for initial, large-scale purification of crude material.Strong adsorption of the basic linker to silica can occur, potentially leading to low recovery and peak tailing. May require mobile phase additives (e.g., triethylamine).
Preparative Reverse-Phase HPLC >95%MediumHigh resolution, suitable for final purification to achieve high purity.The method of choice, but requires optimization of mobile phase and column to manage the basicity of the linker.
Supercritical Fluid Chromatography (SFC) >98%Medium to HighExcellent for separating stereoisomers. Faster than HPLC with reduced solvent consumption.Can be very effective for PROTACs with basic moieties and offers different selectivity compared to reverse-phase HPLC.

Visualizations

PROTAC_Purification_Workflow PROTAC Purification and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_output Output Crude_PROTAC Crude PROTAC Synthesis Product Initial_Purification Initial Purification (e.g., Flash Chromatography) Crude_PROTAC->Initial_Purification Final_Purification Final Purification (e.g., Prep RP-HPLC) Initial_Purification->Final_Purification Purity_Check Purity & Identity Check (Analytical LC-MS) Final_Purification->Purity_Check Purity_Check->Final_Purification If impure, re-purify Final_QC Final QC for Pure PROTAC (HPLC, qNMR, etc.) Purity_Check->Final_QC If pure Pure_PROTAC Pure PROTAC (>95%) Final_QC->Pure_PROTAC

Caption: A typical workflow for the purification and analysis of a synthesized PROTAC.

Linker_Properties Key Features of the Diamine Linker Impacting Purification Linker trans-N1,N1-Dimethyl- cyclohexane-1,4-diamine Linker Rigidity Rigid Cyclohexane Core Linker->Rigidity Basicity Basic Diamine Groups Linker->Basicity Salt_Form Hydrochloride Salt Linker->Salt_Form Impact_Rigidity Affects PROTAC conformation and potential for aggregation Rigidity->Impact_Rigidity Impact_Basicity Interacts with acidic silanols on HPLC columns, causing peak tailing Basicity->Impact_Basicity Impact_Salt Influences solubility in purification solvents Salt_Form->Impact_Salt

Caption: Physicochemical properties of the linker influencing PROTAC purification.

Side reactions of "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Synthesis Troubleshooting

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diamine linkers in PROTAC synthesis, with a focus on the potential side reactions of molecules like trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using a diamine linker like this compound in amide coupling reactions?

When using a diamine linker, particularly one with both primary and secondary/tertiary amines and supplied as a hydrochloride salt, several side reactions can occur during standard amide coupling (e.g., EDC/NHS mediated).

  • N-Acylurea Formation : This is a common byproduct when using carbodiimide coupling reagents like EDC. The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which consumes the activated acid.[1]

  • Hydrolysis of Activated Ester : The presence of water in the reaction solvent can hydrolyze the activated O-acylisourea intermediate or the subsequent NHS ester, regenerating the carboxylic acid and reducing the overall yield.[2][3] Therefore, anhydrous conditions are critical.[2]

  • Incomplete Amine Neutralization : As the linker is a hydrochloride salt, the amine nucleophile must be liberated by a non-nucleophilic base (e.g., DIPEA, TEA). Insufficient base will result in a low concentration of the free amine, leading to an incomplete reaction. Conversely, excess base can promote racemization of the starting materials.

  • Steric Hindrance : The bulky, cyclic nature of the cyclohexane diamine linker can physically block the reactive sites, leading to low reaction yields or complete failure of the conjugation reaction.[4] This is especially true if the coupling partners are also large and complex.[4]

  • Double Acylation/Dimerization : In cases where a diamine with two reactive amines is used, there is a risk of the linker reacting at both ends with the carboxylic acid partner, leading to the formation of dimers. Careful control of stoichiometry is required to favor mono-acylation.

Q2: My coupling reaction with the diamine linker has a very low yield. How can I troubleshoot this?

Low yields are a frequent challenge in the multi-step synthesis of complex PROTAC molecules.[5] The issue often stems from the coupling reaction itself. A systematic approach is necessary to diagnose the root cause.[4]

Below is a troubleshooting workflow to address low coupling yields.

G start Low or No PROTAC Yield purity_check Verify Purity and Reactivity of Starting Materials (LC-MS, NMR) start->purity_check conditions_check Optimize Reaction Conditions (Solvent, Temp, Time, Base) purity_check->conditions_check Materials OK reagents_check Screen More Efficient Coupling Reagents (e.g., HATU) conditions_check->reagents_check Conditions Optimized analysis Analyze Reaction Mixture by LC-MS/NMR reagents_check->analysis Reagents Optimized intermediate_formed Is Warhead-Linker or E3-Linker Intermediate Formed? analysis->intermediate_formed success Purify and Characterize Product intermediate_formed->success Yes fail Re-evaluate Linker Strategy or Attachment Points intermediate_formed->fail No

Caption: A logical workflow for troubleshooting low PROTAC yield.

For specific issues, consult the table below.

Observation Potential Cause Recommended Solution
Low Yield Inefficient Coupling Reagents For challenging amide bond formations, consider using more potent coupling reagents like HATU, HBTU, or COMU, which are often more efficient and can minimize side reactions.
Suboptimal Reaction Conditions Ensure the reaction is performed under strictly anhydrous conditions. Optimize temperature and reaction time by monitoring progress with LC-MS.[2] Solvents like NMP or DMA can sometimes give better results than DMF.[6]
Steric Hindrance Use a more powerful coupling reagent like HATU. You can also try extending the reaction time or gently heating the reaction (e.g., to 40-50 °C), but monitor closely for potential degradation.
Impure Starting Materials Verify the purity of all reactants (linker, warhead, E3 ligand) using analytical techniques like NMR and LC-MS before starting the reaction.[2]
Multiple Peaks on HPLC Formation of N-acylurea This byproduct is common with EDC. Switching to a different coupling agent like HATU can prevent this. If using EDC, adding HOBt or NHS can help suppress this side reaction.[1]
Unreacted Starting Materials Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and one of the coupling partners to drive the reaction to completion.
Product Degradation If the PROTAC is sensitive to acidic conditions from preparative HPLC, consider using a neutral pH buffer system for purification.
Q3: How does the choice of diamine linker affect the final PROTAC molecule?

The linker is not just a spacer; its length, rigidity, and composition are critical for the PROTAC's efficacy.[7][]

  • Ternary Complex Formation : The linker's primary role is to position the target protein and the E3 ligase at an optimal distance and orientation for ubiquitination.[2] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or non-productive complex.[5]

  • Physicochemical Properties : The linker significantly influences the PROTAC's properties, such as solubility and cell permeability.[5] For instance, PEG linkers can improve aqueous solubility but may lead to product loss during aqueous workups.[9] Modifying the linker to be more lipophilic can enhance cell uptake.[2]

  • Selectivity : Altering the linker length by even a single atom can sometimes switch the degradation selectivity between different target proteins.[7]

Experimental Protocols & Methodologies

Protocol 1: General Amide Coupling with a Diamine Hydrochloride Linker

This protocol describes a typical procedure for coupling a carboxylic acid-containing fragment (warhead or E3 ligand) to a diamine linker salt.

  • Reagent Preparation : Dissolve the carboxylic acid component (1.0 eq.) and the diamine hydrochloride linker (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Base Addition : Add a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to ensure complete neutralization of the amine salt.

  • Coupling Reagent Addition : In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 eq.) in the same anhydrous solvent. Add this solution to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 12-24 hours.[2]

  • Monitoring : Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Work-up : Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC.[9]

Protocol 2: LC-MS Monitoring of Reaction Progress
  • Sample Preparation : At various time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (~5 µL) from the reaction mixture.

  • Quenching : Quench the aliquot by diluting it in a suitable solvent like acetonitrile (~200 µL).

  • Analysis : Inject the diluted sample into the LC-MS system.

  • Data Interpretation : Analyze the chromatogram for peaks corresponding to the starting materials and the expected mass of the product. The disappearance of starting material signals and the appearance of the product peak indicate reaction progress.

Visualized Reaction Pathways

The following diagram illustrates the intended reaction pathway for amide bond formation using EDC/NHS and highlights common side reactions that can reduce yield.

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement NHS NHS PROTAC Desired PROTAC (R-CO-NH-Linker) NHS_Ester->PROTAC + Amine Hydrolyzed_Acid Hydrolyzed Acid (R-COOH) NHS_Ester->Hydrolyzed_Acid + H₂O Amine Diamine Linker (H₂N-Linker) Amine->PROTAC H2O H₂O H2O->Hydrolyzed_Acid

Caption: Amide coupling pathway and potential side reactions.

References

How to improve the metabolic stability of PROTACs with cyclohexane linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of rigid linkers like cyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is metabolic stability a critical issue for PROTACs?

A1: Metabolic stability is crucial for the therapeutic success of PROTACs. A PROTAC with low metabolic stability is quickly broken down by enzymes in the body, primarily in the liver.[1] This leads to a short half-life, reduced systemic exposure, and consequently, insufficient concentration at the target tissue to effectively degrade the protein of interest.[1] Addressing metabolic instability early in development is essential for creating potent and orally bioavailable PROTAC drugs.

Q2: What part of the PROTAC molecule is most susceptible to metabolism?

A2: While any part of the PROTAC can be metabolized, the linker is often the primary site of metabolic breakdown.[] The linker's chemical composition, length, and flexibility can introduce "soft spots" that are susceptible to enzymatic reactions like oxidation by Cytochrome P450 (CYP) enzymes or hydrolysis.[][3]

Q3: How do cyclohexane linkers improve the metabolic stability of PROTACs?

A3: Incorporating a rigid scaffold like a cyclohexane ring into the linker is a key strategy to enhance metabolic stability. This improvement is attributed to several factors:

  • Conformational Rigidity: Rigid linkers reduce the flexibility of the molecule, which can limit its ability to fit into the active sites of metabolic enzymes.[]

  • Increased Stability: Saturated cyclic systems like cyclohexane are generally less prone to oxidative metabolism compared to flexible alkyl or polyethylene glycol (PEG) chains.

  • Favorable Physicochemical Properties: The inclusion of a cyclohexane moiety can favorably alter the PROTAC's overall properties, contributing to better pharmacokinetics.

While direct quantitative comparisons for cyclohexane linkers are not abundant in the literature, data for structurally similar rigid linkers, such as those containing piperazine or piperidine, demonstrate the effectiveness of this strategy.

Q4: Besides incorporating a cyclohexane ring, what are other common strategies to improve linker stability?

A4: Several strategies can be employed, often in combination:

  • Linker Length Optimization: Shorter linkers can sometimes exhibit greater stability due to increased steric hindrance around metabolic sites.[][3]

  • Deuteration: Replacing hydrogen atoms with deuterium at known metabolic "soft spots" can slow down metabolism, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

  • Introducing Heteroatoms: Incorporating nitrogen-containing heterocycles like piperazine and piperidine can increase rigidity and improve solubility and metabolic stability.[3]

  • Modifying Attachment Points: Changing where the linker connects to the warhead or the E3 ligase ligand can alter the presentation of metabolic sites.

Troubleshooting Guides

Issue 1: My PROTAC shows a short half-life (<30 min) in a liver microsomal stability assay.

Question: My PROTAC, which has a cyclohexane-containing linker, is rapidly metabolized in my initial human liver microsome (HLM) assay. What are my next steps?

Answer: A short half-life in HLM assays is a common challenge. The following workflow can help you diagnose and address the issue.

G cluster_start Diagnosis cluster_analysis Analysis cluster_solutions Solutions start Short t1/2 in HLM Assay metid Perform Metabolite Identification (MetID) Study via LC-MS/MS start->metid Step 1 soft_spot Identify Metabolic 'Soft Spots' metid->soft_spot linker_mod Modify Cyclohexane Linker: - Deuterate at hotspot - Change attachment point - Flank with more stable groups (e.g., amides) soft_spot->linker_mod Metabolism on Linker ligand_mod Modify Ligand: - Introduce blocking groups (F, D) - Change linker attachment vector soft_spot->ligand_mod Metabolism on Warhead or E3 Ligand retest Re-synthesize and Re-test in HLM Assay linker_mod->retest ligand_mod->retest

Caption: Troubleshooting workflow for a PROTAC with poor metabolic stability.

Detailed Steps:

  • Confirm the Result: Repeat the HLM assay to ensure the result is reproducible. Include positive and negative controls (compounds with known high and low clearance, respectively).

  • Identify the "Soft Spots": The most critical step is to perform a metabolite identification (MetID) study. Incubate your PROTAC with HLMs and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). This will reveal the structure of the metabolites, showing you exactly where on the molecule (the linker, the warhead, or the E3 ligand) metabolism is occurring.

  • Rational Re-design Based on MetID Data:

    • If metabolism is on the cyclohexane linker:

      • Site-Specific Deuteration: Replace hydrogens with deuterium at the specific carbon(s) being oxidized.

      • Steric Hindrance: Introduce a bulky group (like a methyl group) near the metabolic hotspot to block enzyme access.

      • Change Attachment Points: Altering how the linker connects to the warhead or E3 ligase ligand can change the orientation of the cyclohexane ring relative to metabolic enzymes.

    • If metabolism is on the warhead or E3 ligase ligand:

      • Metabolic Blockers: Introduce fluorine atoms or deuterium at the metabolic hotspot on the ligand itself.

      • Change Exit Vector: Connect the linker to a different, less metabolically active position on the ligand.

Issue 2: My modified PROTAC is now stable, but it no longer degrades the target protein.

Question: I successfully stabilized my PROTAC by modifying the linker, but now it's inactive in my cell-based assay. What happened?

Answer: This indicates that the modifications made to improve stability have negatively impacted the PROTAC's ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

G cluster_problem Problem cluster_cause Potential Cause cluster_validation Validation & Solution start Stable but Inactive PROTAC cause Modification disrupted ternary complex formation start->cause binary Confirm Binary Target Engagement (CETSA or NanoBRET) cause->binary Step 1 ternary Assess Ternary Complex Formation (Co-IP or FRET) binary->ternary If binary binding is intact redesign Systematically Vary Linker: - Revert some changes - Test different rigid linkers - Alter linker length/attachment ternary->redesign If ternary complex is weak retest Confirm Degradation (Western Blot) redesign->retest

References

Technical Support Center: Optimizing PROTAC Linkers with trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" into their Proteolysis Targeting Chimera (PROTAC) linkers. The content is designed for scientists and professionals in drug development, offering detailed experimental protocols and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a rigid linker component like trans-N1,N1-Dimethylcyclohexane-1,4-diamine in a PROTAC?

A1: Incorporating rigid structural motifs, such as a cyclohexane ring, into a PROTAC linker can offer several advantages over traditional flexible linkers (e.g., PEG or alkyl chains).[1][2][3][] The primary rationale is to reduce the conformational flexibility of the PROTAC.[2][] This pre-organization can decrease the entropic penalty upon binding to the target protein and the E3 ligase, potentially leading to a more stable ternary complex.[3] Additionally, rigid linkers can enhance selectivity by favoring a specific binding orientation and can improve physicochemical properties like metabolic stability.[1][]

Q2: I've synthesized a PROTAC with a trans-N1,N1-Dimethylcyclohexane-1,4-diamine-based linker, but I'm not observing any target degradation. What are the potential issues?

A2: This is a common challenge when optimizing PROTACs, particularly with rigid linkers. Several factors could be at play:

  • Suboptimal Linker Length: The overall length of your linker may not be optimal for the formation of a productive ternary complex. If the linker is too short, it can cause steric hindrance between the target protein and the E3 ligase.[2] If it's too long, even with a rigid component, it may not effectively bring the two proteins into proximity for ubiquitination.

  • Incorrect Geometry: The rigid nature of the cyclohexane ring imposes a fixed geometry. It's possible that this specific orientation does not permit the E3 ligase and the target protein to interact in a way that allows for efficient ubiquitin transfer.

  • Poor Cell Permeability: PROTACs are large molecules, and their physicochemical properties are critical for cellular uptake. The introduction of the diamine hydrochloride salt may impact the overall lipophilicity and polarity of your final PROTAC molecule, potentially hindering its ability to cross the cell membrane.

  • Low Ternary Complex Stability: While rigid linkers aim to improve stability, an incorrect rigid conformation can also prevent the necessary induced fit, leading to a less stable ternary complex.[2]

Q3: How does the "trans" conformation of the cyclohexane diamine affect PROTAC design compared to a "cis" isomer?

A3: The stereochemistry of the linker is critical. The "trans" conformation of the 1,4-disubstituted cyclohexane will result in the two points of attachment being further apart and in a more linear, rigid arrangement (diaxial or diequatorial). In contrast, a "cis" isomer would create a kinked, more compact linker geometry. This difference in the spatial orientation of the warhead and the E3 ligase ligand can significantly impact the ability to form a stable and productive ternary complex. It is crucial to ensure the stereochemical purity of your linker building block.

Q4: I'm observing a "hook effect" with my cyclohexane-containing PROTAC. How can I address this through linker design?

A4: The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is a known phenomenon. It arises from the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that predominate over the productive ternary complex. A well-designed rigid linker can sometimes mitigate a severe hook effect by enhancing the cooperativity of ternary complex formation. If you are observing a strong hook effect, it may indicate that while your linker allows for ternary complex formation, the stability is not optimal. Further optimization of the linker length or the introduction of other chemical moieties to improve protein-protein interactions within the ternary complex may be necessary.

Q5: What are the key steps to synthetically incorporate this compound into a PROTAC linker?

A5: Typically, diamines are incorporated into linkers via amide bond formation. A general synthetic strategy would involve:

  • Protection/Deprotection: The hydrochloride salt will need to be neutralized, and one of the amine groups may need to be protected (e.g., with a Boc group) to allow for sequential coupling.

  • Amide Coupling: The free amine can then be coupled to a carboxylic acid on either the warhead or E3 ligase ligand-linker intermediate using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection and Second Coupling: Following the first coupling, the protecting group on the second amine is removed, and the final coupling reaction is performed to complete the PROTAC structure.

The "Direct-to-Biology" approach, which utilizes a diverse library of N-Boc diamines, can accelerate the exploration of various linker structures.[6][7][8]

Quantitative Data on Linker Optimization

The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies on PROTACs with rigid or cyclic linker components, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of Linker Rigidity on H-PGDS Degradation

PROTAC CandidateLinker CompositionDC₅₀ (nM)Intracellular AccumulationTernary Complex Stability
PROTAC-1Flexible PEG-based0.094LowerHigher
PROTAC-2Methylene-modified (more rigid)0.22ModerateModerate
PROTAC-3Spirocyclic (most rigid)0.15HigherLower

Data adapted from a study on H-PGDS degraders, highlighting the trade-off between cell permeability and ternary complex stability with increasing linker rigidity.[2]

Table 2: Structure-Activity Relationship of p38α Degraders with Varying Linker Lengths

CompoundLinker Length (atoms)Linker Typep38α DC₅₀ (nM)
PROTAC A15PEG-based10-30
PROTAC B<15PEG-based>100
PROTAC C>17PEG-based>100

This table illustrates that even with a flexible linker type, there is an optimal length for efficient degradation, outside of which potency drops significantly.

Experimental Protocols & Methodologies

Protocol 1: Western Blot Analysis for Target Protein Degradation

This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and plot the dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 2: In-vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

  • Reaction Setup: In a reaction buffer, combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and the target protein.

  • PROTAC Addition: Add your PROTAC at various concentrations.

  • Initiation: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Quenching and Analysis: Stop the reaction by adding SDS-loading buffer. Analyze the ubiquitination of the target protein by Western blot, probing with an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated species.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC measures the heat changes upon binding and can determine the thermodynamic parameters of binary and ternary complex formation.[10]

  • Sample Preparation: Prepare purified E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. Ensure all components are in the same dialysis buffer.

  • Binary Titrations: First, perform control titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding affinities (K D).

  • Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution.

  • Data Analysis: Fit the binding isotherms to determine the thermodynamic parameters for ternary complex formation. Calculate the cooperativity factor (α), where α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[10]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: No Target Degradation Observed Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Result_Permeable Permeable Permeability->Result_Permeable Yes Result_NotPermeable Not Permeable Permeability->Result_NotPermeable No Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Result_Engaged Target Engaged Engagement->Result_Engaged Yes Result_NoEngagement No Engagement Engagement->Result_NoEngagement No Ternary_Formation Evaluate Ternary Complex Formation (e.g., ITC, SPR, Co-IP) Result_Complex Complex Forms Ternary_Formation->Result_Complex Yes Result_NoComplex No Complex Ternary_Formation->Result_NoComplex No Ubiquitination Assess Ubiquitination (In-cell Ubiquitination Assay) Result_Ub Ubiquitination Occurs Ubiquitination->Result_Ub Result_NoUb No Ubiquitination Ubiquitination->Result_NoUb Result_Permeable->Engagement Action_Redesign_Physchem Action: Modify Linker for Better Physicochemical Properties Result_NotPermeable->Action_Redesign_Physchem Result_Engaged->Ternary_Formation Action_Redesign_Warhead Action: Validate/Redesign Warhead or E3 Ligand Result_NoEngagement->Action_Redesign_Warhead Result_Complex->Ubiquitination Action_Redesign_Linker Action: Redesign Linker (Length, Geometry, Attachment Points) Result_NoComplex->Action_Redesign_Linker Result_NoUb->Action_Redesign_Linker

Caption: Troubleshooting workflow for PROTACs with no degradation activity.

Linker_Types cluster_flexible Flexible Linkers (e.g., PEG, Alkyl) cluster_rigid Rigid Linkers (e.g., Cyclohexane, Piperazine) Flex_Pros Pros: - Synthetically accessible - High conformational sampling Flex_Cons Cons: - High entropic penalty - Can have poor DMPK properties Rigid_Pros Pros: - Pre-organizes conformation - Can improve stability & selectivity Rigid_Cons Cons: - Less adaptable - Risk of incorrect geometry

Caption: Comparison of flexible vs. rigid PROTAC linkers.

References

Validation & Comparative

"trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" vs flexible linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of PROTACs utilizing the rigid trans-N1,N1-Dimethylcyclohexane-1,4-diamine linker scaffold versus traditional flexible linkers, supported by experimental data and detailed protocols.

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. While the choice of ligands dictates the target and the E3 ligase, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.

This guide provides a comprehensive comparison between PROTACs employing a rigid linker derived from trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride and those utilizing conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.

The Great Divide: Structural Rigidity vs. Flexibility

The choice between a rigid and a flexible linker profoundly impacts a PROTAC's mechanism of action and overall performance.

Flexible linkers , predominantly composed of PEG or alkyl chains, have been the workhorse in early PROTAC design. Their high conformational freedom allows them to explore a wide range of spatial orientations, increasing the probability of forming a productive ternary complex between the POI and the E3 ligase. This adaptability is particularly advantageous when there is limited structural information about the ternary complex. Furthermore, PEG linkers can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. However, the high flexibility of these linkers can also be a double-edged sword, potentially leading to an entropic penalty upon binding and resulting in a less stable ternary complex.

Rigid linkers , such as those incorporating the trans-1,4-diaminocyclohexane scaffold, offer a more constrained and predictable geometry. This pre-organization of the PROTAC molecule can reduce the entropic cost of ternary complex formation, leading to enhanced stability and, in some cases, improved degradation potency and selectivity. The defined spatial orientation enforced by a rigid linker can also lead to more specific protein-protein interactions within the ternary complex. However, the synthesis of PROTACs with rigid linkers can be more complex, and an incorrectly designed rigid linker may introduce steric hindrance that prevents the formation of a productive ternary complex.

Head-to-Head Comparison: The Case of LRRK2 Degraders

A compelling example of the impact of a rigid trans-cyclohexyl linker is seen in the development of PROTACs targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The PROTAC XL01126 , which incorporates a trans-cyclohexyl-containing linker, has demonstrated superior degradation performance compared to earlier generation PROTACs with more flexible linkers.

PROTAC_Structures cluster_XL01126 XL01126 (Rigid Linker) cluster_FlexiblePROTAC PROTAC with Flexible Linker LRRK2_ligand_XL LRRK2 Ligand trans_cyclohexyl trans-Cyclohexyl (Rigid Core) LRRK2_ligand_XL->trans_cyclohexyl VHL_ligand_XL VHL Ligand trans_cyclohexyl->VHL_ligand_XL LRRK2_ligand_Flex LRRK2 Ligand flexible_linker PEG/Alkyl Chain (Flexible) LRRK2_ligand_Flex->flexible_linker VHL_ligand_Flex VHL Ligand flexible_linker->VHL_ligand_Flex

Quantitative Performance Data

The following tables summarize the key performance metrics of the LRRK2 degrader XL01126, which features a rigid trans-cyclohexyl linker, in comparison to a PROTAC with a more flexible linker (SD75).

Table 1: Cellular Degradation Potency and Efficacy
PROTAC Linker Type Cell Line DC50 (nM)
XL01126Rigid (trans-cyclohexyl)G2019S LRRK2 MEFs14[1][2]
WT LRRK2 MEFs32[1][2]
SD75Flexible (PEG-based)G2019S LRRK2 MEFs>1000
WT LRRK2 MEFs>1000
Table 2: Degradation Kinetics
PROTAC Cell Line Degradation Half-life (t1/2) at 300 nM
XL01126G2019S LRRK2 MEFs0.6 h[1]
WT LRRK2 MEFs1.2 h[1]
SD75G2019S LRRK2 MEFs1.4 h[1]
WT LRRK2 MEFs5.1 h[1]
Table 3: Ternary Complex Formation and Cooperativity
PROTAC Ternary Complex Cooperativity (α)
XL01126LRRK2-XL01126-VHL5.7 (Positive)[1][3]
SD75LRRK2-SD75-VHLNegative[1][3]

Note: Data for SD75 is inferred from its significantly lower degradation potency at concentrations where XL01126 is highly active.

The data clearly indicates that the rigid trans-cyclohexyl linker in XL01126 contributes to a significantly more potent and faster degradation of LRRK2 compared to the flexible linker-containing PROTAC SD75. A key factor in this enhanced performance is the positive cooperativity observed in the formation of the LRRK2-XL01126-VHL ternary complex, which is absent with the more flexible linker of SD75.[1][3]

Signaling Pathways and Experimental Workflows

The development and characterization of PROTACs involve a series of well-defined experimental steps to assess their biological activity.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Experimental_Workflow cluster_Biophysical Biophysical Assays cluster_Cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) (Binding Kinetics, Cooperativity) WesternBlot Western Blot (Protein Levels, DC50, Dmax) SPR->WesternBlot Informs NanoBRET NanoBRET Assay (Ternary Complex Formation) HiBiT HiBiT Assay (Degradation Kinetics) NanoBRET->HiBiT Informs

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

SPR is a powerful technique to measure the real-time binding kinetics of binary (PROTAC-protein) and ternary complexes.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. By immobilizing one protein (e.g., the E3 ligase) and flowing the PROTAC and/or the target protein over the surface, one can determine the association (ka) and dissociation (kd) rates, and subsequently the binding affinity (KD). Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.

General Protocol:

  • Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.

  • Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd, KD).

  • Ternary Binding: Pre-incubate the PROTAC with a saturating concentration of the target protein (POI) and inject the mixture over the E3 ligase surface to measure the ternary complex formation kinetics.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to obtain kinetic parameters. Calculate the cooperativity factor (α = KD_binary / KD_ternary).

Western Blot for Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies. The band intensity of the target protein is normalized to a loading control to determine the extent of degradation.

General Protocol:

  • Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

HiBiT Assay for Live-Cell Degradation Kinetics

The HiBiT assay is a sensitive, real-time method to monitor protein degradation in live cells.

Principle: The small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced. The decrease in luminescence is directly proportional to the degradation of the HiBiT-tagged protein.

General Protocol:

  • Cell Line Generation: Create a stable cell line expressing the HiBiT-tagged POI at endogenous levels.

  • Assay Setup: Plate the HiBiT-tagged cells in a white, multi-well plate.

  • Treatment: Add the PROTAC at various concentrations to the cells.

  • Luminescence Measurement: Add the LgBiT protein and a luciferase substrate to the cells and measure the luminescent signal at various time points using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a time-zero control to determine the rate of degradation and degradation half-life.

Conclusion

The choice of linker is a critical parameter in PROTAC design, with a profound impact on the molecule's performance. While flexible linkers offer synthetic accessibility and conformational adaptability, rigid linkers, such as those incorporating the trans-N1,N1-Dimethylcyclohexane-1,4-diamine scaffold, can pre-organize the PROTAC into a bioactive conformation, leading to enhanced ternary complex stability, positive cooperativity, and ultimately, more potent and rapid protein degradation. The case of the LRRK2 degrader XL01126 provides compelling evidence for the advantages of a well-designed rigid linker. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different linker strategies, facilitating the rational design of next-generation protein degraders.

References

Efficacy of PROTACs with "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy. Beyond being a mere spacer, the linker's composition, rigidity, and length profoundly influence a PROTAC's ability to induce the formation of a stable ternary complex, leading to efficient protein degradation. This guide provides a comparative analysis of PROTACs incorporating rigid diamine linkers, with a focus on structures analogous to "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride," versus those with more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.

The Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker's role is multifaceted, impacting:

  • Ternary Complex Formation and Stability: The linker's geometry and flexibility dictate the spatial orientation of the POI and the E3 ligase, which is crucial for the stability of the ternary complex (POI-PROTAC-E3 ligase).

  • Physicochemical Properties: The linker influences the PROTAC's solubility, permeability, and metabolic stability, all of which are critical for its drug-like properties.

  • Selectivity: The linker can contribute to the selective degradation of one protein over another, even among proteins with highly homologous binding domains.

Rigid linkers, such as those based on cycloalkyldiamines (e.g., piperazine, piperidine), are thought to enhance PROTAC efficacy by pre-organizing the molecule into a conformation that is favorable for ternary complex formation. This can also improve metabolic stability compared to more flexible linkers.[1]

Comparative Analysis of Linker Performance

Table 1: Comparison of BRD4 Degradation by PROTACs with Different Linker Types
PROTAC (Linker Type)E3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Compound 32 (Piperazine) Pomalidomide (CRBN)~100-1000>75MDA-MB-231
Compound 33 (Piperazine) Pomalidomide (CRBN)~100-1000>75MDA-MB-231
Compound 34 (Piperazine) Pomalidomide (CRBN)~100-1000>75MDA-MB-231
Compound 27 (Alkyl) Pomalidomide (CRBN)<100>90MDA-MB-231
Compound 28 (Alkyl) Pomalidomide (CRBN)~100-1000>90MDA-MB-231
Compound 29 (Alkyl/PEG) Pomalidomide (CRBN)<100>90MDA-MB-231

Data extracted from a study on BRD4-degrading PROTACs, providing a comparison of piperazine-containing linkers with alkyl and PEG-containing linkers.[2]

Key Observations:

  • In this study, PROTACs with shorter alkyl and mixed alkyl/PEG linkers (compounds 27 and 29) demonstrated slightly higher potency (lower DC50 values) for BRD4 degradation compared to the piperazine-containing PROTACs (compounds 32, 33, and 34).[2]

  • However, all tested PROTACs, including those with piperazine linkers, achieved a high maximal degradation (Dmax) of over 75%, indicating that rigid diamine linkers are effective at inducing protein degradation.[2]

  • The study also highlights that linker length is a critical parameter, with piperazine-containing PROTACs being effective within a specific length range (13-15 atoms).[2]

Experimental Protocols

To ensure the accurate evaluation and comparison of PROTAC efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Assessment of Protein Degradation by Western Blot

Objective: To quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • PROTAC compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

Objective: To determine the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Opaque-walled 96-well plates

  • Cell line of interest

  • PROTAC compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Confirmation of Ternary Complex Formation by Co-immunoprecipitation (Co-IP)

Objective: To demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.

Materials:

  • Cell line of interest

  • PROTAC compounds

  • Antibodies for the target protein and E3 ligase component (e.g., anti-BRD4, anti-VHL)

  • Protein A/G magnetic beads

  • Lysis and wash buffers

  • Elution buffer

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time. To prevent degradation of the target, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against one of the components of the ternary complex (e.g., anti-BRD4).

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot.

    • Probe the membrane with antibodies against all three components of the expected ternary complex (the "bait" protein, the "prey" protein, and the PROTAC-recruited E3 ligase component).

  • Data Interpretation: The presence of all three proteins in the immunoprecipitated sample from the PROTAC-treated cells (and their absence or significant reduction in the control) confirms the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis: Densitometry Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

CoIP_Workflow Start Start: Cell Treatment (PROTAC +/- MG132) Lysis Cell Lysis (Non-denaturing) Start->Lysis IP Immunoprecipitation (e.g., anti-BRD4 Ab) Lysis->IP Pull_down Protein A/G Bead Pull-down IP->Pull_down Wash Washing Steps Pull_down->Wash Elution Elution Wash->Elution WB_Analysis Western Blot Analysis (Probe for BRD4, VHL, etc.) Elution->WB_Analysis End Confirmation of Ternary Complex WB_Analysis->End

Caption: Co-immunoprecipitation experimental workflow.

References

"trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" linker effects on ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of disease-causing proteins. The efficacy of a PROTAC is intrinsically linked to its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. The linker connecting the two protein-binding moieties is a critical determinant of this interaction. This guide provides a comparative analysis of how different linker architectures, with a focus on the rigid trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride scaffold and its analogs, influence ternary complex formation and subsequent protein degradation.

The Crucial Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a spacer but an active contributor to the overall efficacy of the degrader. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which in turn affects the stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, leading to efficient ubiquitination and degradation of the target protein.

Linkers are broadly categorized into two main classes:

  • Flexible Linkers: Typically composed of polyethylene glycol (PEG) or alkyl chains, these linkers provide conformational flexibility, allowing the PROTAC to adapt to the binding pockets of both the target protein and the E3 ligase.

  • Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or, as we will explore here, cyclohexane rings. The conformational constraint imposed by rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability.

Comparative Analysis of Linker Types on Ternary Complex Formation

While direct experimental data for PROTACs utilizing this compound is not extensively available in the public domain, we can draw valuable insights from structurally similar linkers. A notable example is the use of trans-1,4-diaminocyclohexane in the development of potent and selective dual degraders of CDK12 and CDK13.[1][2]

Here, we compare the characteristics of PROTACs with rigid cyclohexane-based linkers to those with commonly used flexible PEG linkers.

FeatureRigid Cyclohexane-Based LinkersFlexible PEG-Based Linkers
Conformational Flexibility LowHigh
Bioactive Conformation Can be pre-organized, potentially leading to higher potency.Flexibility can allow for induced-fit binding to both proteins.
Ternary Complex Stability May form more stable and well-defined ternary complexes due to reduced entropic penalty upon binding.Excessive flexibility can sometimes lead to less stable ternary complexes.
Metabolic Stability Generally higher due to the saturated cyclic structure.Can be susceptible to metabolism, particularly oxidation of the ether linkages.
Solubility Can be lower depending on the overall molecule. Introduction of polar groups can mitigate this.Generally more soluble due to the hydrophilic nature of the PEG chain.
Synthesis Can be more synthetically challenging to incorporate and modify.Readily available in various lengths and can be easily incorporated.

Experimental Data: A Case Study with a Cyclohexane-Based Linker

A study on dual CDK12/13 degraders provides valuable data on the performance of a PROTAC incorporating a trans-1,4-diaminocyclohexane linker.[1][2]

PROTACLinker TypeTarget Protein(s)Degradation Efficiency (1.0 µM)IC50 (Proliferation)
Compound 5f Amide-containing eight-atom linker with trans-1,4-diaminocyclohexaneCDK12 / CDK1375% (CDK12), 56% (CDK13)47 nM (MFM223 cells)

These results demonstrate that a PROTAC with a rigid cyclohexane-containing linker can achieve potent degradation and significant anti-proliferative effects.[1] The study also highlights the importance of optimizing the linker length even within a rigid scaffold, as further increasing the linker length in their series led to a loss of potency.[1][2]

Experimental Protocols for Evaluating Linker Effects

A thorough evaluation of a PROTAC's efficacy requires a suite of biophysical and cellular assays to characterize ternary complex formation and protein degradation.

Biophysical Assays for Ternary Complex Characterization

1. Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary interactions in real-time.

  • Objective: To determine the binding affinities (KD) and the on- (ka) and off-rates (kd) of the PROTAC to the E3 ligase and the target protein, both individually and in the ternary complex. This allows for the calculation of the cooperativity factor (α).[3][4]

  • Protocol Outline:

    • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

    • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics. Separately, inject the target protein to ensure minimal direct interaction with the E3 ligase.

    • Ternary Interaction Analysis: Prepare solutions containing a fixed, near-saturating concentration of the target protein with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase. The sensorgrams will reflect the formation and dissociation of the ternary complex.[5]

    • Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.[3]

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary interactions.[6][7]

  • Protocol Outline:

    • Sample Preparation: Place the E3 ligase in the ITC cell and the target protein pre-mixed with the PROTAC in the syringe. Ensure all components are in the same buffer.

    • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.

    • Ternary Titration: Titrate the target protein/PROTAC mixture into the E3 ligase solution.

    • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.[7]

3. Förster Resonance Energy Transfer (FRET)

FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a homogeneous format.

  • Objective: To quantify the formation of the ternary complex in solution.

  • Protocol Outline:

    • Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively (e.g., using fluorescently-labeled antibodies or by creating fusion proteins).

    • Assay Setup: In a microplate, combine the labeled proteins with a dilution series of the PROTAC.

    • Signal Detection: Measure the FRET signal, which will increase as the ternary complex forms and brings the donor and acceptor into proximity.[8][9]

Cellular Assays for Protein Degradation

1. Western Blotting for DC50 and Dmax Determination

Western blotting is the gold standard for quantifying the levels of a target protein in cells.

  • Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of the PROTAC.[10][11]

  • Protocol Outline:

    • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Cell Lysis: Harvest and lyse the cells to extract total protein.

    • SDS-PAGE and Immunoblotting: Separate the proteins by size using SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the target protein levels to the loading control.

    • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][11]

Visualizing the Process: From Linker to Degradation

To better understand the sequence of events influenced by the PROTAC linker, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_linker Linker Properties cluster_protac PROTAC Molecule cluster_complex Ternary Complex cluster_degradation Cellular Outcome Linker Linker (e.g., trans-N1,N1-Dimethylcyclohexane -1,4-diamine hydrochloride) PROTAC PROTAC Conformation Linker->PROTAC influences TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex drives formation Ubiquitination Ubiquitination TernaryComplex->Ubiquitination leads to Degradation Proteasomal Degradation Ubiquitination->Degradation signals for

Caption: The logical flow from linker properties to protein degradation.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays SPR SPR Ternary_Complex_Formation Ternary Complex Formation & Stability SPR->Ternary_Complex_Formation ITC ITC ITC->Ternary_Complex_Formation FRET FRET FRET->Ternary_Complex_Formation WesternBlot Western Blot Protein_Degradation Protein Degradation (DC50, Dmax) WesternBlot->Protein_Degradation CellViability Cell Viability Assays Biological_Effect Biological Effect (e.g., Anti-proliferative) CellViability->Biological_Effect PROTAC_Synthesis PROTAC Synthesis (with different linkers) PROTAC_Synthesis->SPR PROTAC_Synthesis->ITC PROTAC_Synthesis->FRET Ternary_Complex_Formation->WesternBlot Protein_Degradation->CellViability

References

In vitro validation of PROTACs synthesized with "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. The linker component, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. This guide provides an objective comparison of PROTACs synthesized with the rigid linker "trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" against those with more conventional flexible linkers, supported by established experimental data and detailed in vitro validation protocols.

The structure and composition of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is growing interest in rigid linkers to enhance conformational stability and potentially improve degradation efficiency.[2][5]

Performance Comparison of PROTAC Linkers

The choice of linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes typical performance characteristics of PROTACs synthesized with rigid diamine-based linkers, such as those employing "this compound," compared to those with flexible PEG linkers.

Linker TypeKey CharacteristicsExpected DC50Expected DmaxRationale
Rigid (e.g., trans-N1,N1-Dimethylcyclohexane-1,4-diamine) Constrained conformation, may pre-organize the binding moieties for optimal ternary complex formation.[6]Potentially lower (higher potency)Potentially higherReduced entropic penalty upon ternary complex formation can lead to more stable and productive complexes.[5]
Flexible (e.g., PEG/Alkyl Chains) High degree of conformational freedom.[]VariableVariableFlexibility can be advantageous for spanning different distances and orientations between the target and E3 ligase, but may also lead to non-productive binding modes.[2]

Experimental Protocols for In Vitro Validation

To empirically determine the efficacy of a PROTAC, a series of in vitro assays are essential. These assays confirm the PROTAC's mechanism of action by assessing target ubiquitination and subsequent degradation.

Protocol 1: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[8]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (e.g., VHL or Cereblon complex)[9]

  • Recombinant Protein of Interest (POI)

  • Ubiquitin[9]

  • ATP[9]

  • 10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)[9]

  • PROTAC synthesized with the desired linker

  • DMSO (vehicle control)

Procedure:

  • Prepare the ubiquitination reaction mixture by combining E1, E2, E3, POI, and ubiquitin in 1x ubiquitination buffer.

  • Add the PROTAC (typically in a dose-response range) or DMSO to the reaction mixtures.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the samples by Western blotting using an antibody specific to the POI.

Data Analysis: A successful PROTAC will induce the appearance of a ladder of higher molecular weight bands above the unmodified POI band, representing poly-ubiquitination.[8] Densitometry can be used to quantify the extent of ubiquitination.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This assay assesses the ability of a PROTAC to induce the degradation of the target protein in a cellular context.[9]

Materials:

  • Cell line expressing the POI

  • Cell culture medium and reagents

  • PROTAC synthesized with the desired linker

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the POI

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies against the POI and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

Data Analysis: Quantify the band intensities for the POI and the loading control. The level of POI degradation is determined by normalizing the POI band intensity to the loading control and comparing it to the vehicle-treated control. This data is used to calculate the DC50 and Dmax values.

Visualizing PROTAC Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation In Vitro Validation Linker Linker Synthesis (e.g., with diamine) Conjugation Conjugation to POI & E3 Ligands Linker->Conjugation Purification Purification & Characterization Conjugation->Purification Ubiquitination_Assay In Vitro Ubiquitination Assay Purification->Ubiquitination_Assay Degradation_Assay Cell-based Degradation Assay Purification->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Ubiquitination_Assay->Data_Analysis Degradation_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and validation.

References

A Comparative Guide to Diamine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1]

The linker is far more than an inert spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Among the various linker types, diamine linkers are a popular and versatile choice, found in several clinical candidates such as ARV-110 and ARV-471.[2] This guide provides a comparative analysis of diamine linkers in PROTAC design, supported by experimental data, to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination E2 E2-Ub E2->E3 Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of Diamine Linker Properties

The selection of a diamine linker significantly impacts a PROTAC's biological activity. Key parameters to consider are length, rigidity, and polarity. These properties collectively influence the stability of the ternary complex and the physicochemical characteristics of the final PROTAC molecule.

Impact of Linker Length

The distance between the POI and E3 ligase binding sites is a crucial factor for effective ternary complex formation. A linker that is too short may lead to steric clashes, while an excessively long linker may not effectively bring the two proteins into productive proximity.[4][5] Systematic variation of linker length is therefore a common optimization strategy.

Table 1: Impact of Alkyl Diamine Linker Length on TBK1 Degradation

PROTAC-Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Key Observation
Alkyl/Ether Combination< 12No Degradation-Linker is too short to facilitate a productive ternary complex.
Alkyl/Ether Combination21396Optimal linker length leads to potent and efficacious degradation.[3]
Alkyl/Ether Combination2929276Increased linker length beyond the optimum leads to a decrease in potency.[3]
Data is illustrative and compiled from findings in PROTAC literature.[3]
Impact of Linker Rigidity and Composition

While flexible linkers like simple alkyl chains are synthetically accessible, there is a growing body of evidence suggesting that more rigid linkers can improve PROTAC performance.[1] Rigid linkers, such as those incorporating piperazine or piperidine rings, can reduce the entropic penalty of ternary complex formation and may lead to improved potency and selectivity.[6] Furthermore, the inclusion of such heterocyclic motifs can enhance solubility and other pharmacokinetic properties.[7][]

A "Direct-to-Biology" (D2B) approach has enabled the rapid synthesis and evaluation of large libraries of PROTACs with diverse linkers, providing valuable structure-activity relationship (SAR) data.[1] The following table presents data from such a study, comparing BRD4-targeting PROTACs with different diamine linkers and E3 ligase ligands.

Table 2: Comparative Performance of BRD4 PROTACs with Diverse Diamine Linkers

Linker TypeE3 Ligase LigandBRD4 Degradation DC50CRBN Engagement IC50 (Live Cell)Permeability (RBA)
Flexible (e.g., PEG-like)O-PomActivePotentModerate
Flexible (e.g., PEG-like)tDHUInactiveWeakerHigh
Rigid (e.g., piperazine-based)O-PomImproved DegradationImproved EngagementModerate
Rigid (e.g., piperazine-based)tDHUInactiveMicromolar EngagementN/A
Basic Amine ContainingO-PomActivePotentN/A
Basic Amine ContainingtDHUActiveWeakerN/A
This table summarizes representative structure-activity relationship (SAR) trends from a high-throughput study.[1] The complex interplay between the linker and the E3 ligase ligand is highlighted, where a linker that is effective with one E3 ligase ligand may not be with another.[1]

Experimental Design and Workflow

The systematic evaluation of a PROTAC linker library is essential for identifying optimal candidates. A typical workflow involves the design and synthesis of a panel of PROTACs, followed by a cascade of biochemical and cellular assays to determine their performance.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Analysis & Iteration A1 Define POI & E3 Ligase Ligands A2 Design Diamine Linker Library (Vary Length, Rigidity, Polarity) A1->A2 A3 Synthesize PROTAC Analogs A2->A3 B1 Biochemical Assays (e.g., Ternary Complex Formation) A3->B1 B2 Cellular Assays (Target Degradation, Viability) B1->B2 B3 Permeability Assays (e.g., PAMPA, Caco-2) B2->B3 C1 Determine DC50, Dmax, PK properties B3->C1 C2 Establish SAR C1->C2 C3 Select Lead Candidates C2->C3 C3->A2 Iterative Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Key Experimental Protocols

Reproducible and robust experimental methods are fundamental for the comparative analysis of PROTACs. Below are detailed protocols for key assays.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate a cell line expressing the POI at an appropriate density. Treat the cells with a dose-response range of the PROTAC compounds (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Sample Preparation (Cell Lysis): After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the POI signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curve.

Protocol 2: Cellular Permeability Assessment (NanoBRET™ Target Engagement Assay)

This assay can be used to assess the ability of a PROTAC to engage its target E3 ligase in both live and permeabilized cells, providing an indication of cellular permeability.[9]

  • Cell Preparation: Use a cell line stably expressing a NanoLuc®-E3 ligase fusion protein.

  • Assay in Permeabilized Cells: Plate the cells and treat with varying concentrations of the PROTAC. Add digitonin to permeabilize the cell membranes, followed by the addition of a fluorescent tracer that binds to the E3 ligase.

  • Assay in Live Cells: Plate the cells and treat with varying concentrations of the PROTAC, followed by the addition of the fluorescent tracer.

  • Detection: Measure both the NanoLuc® luminescence and the tracer fluorescence. The BRET signal is calculated as the ratio of the two. Target engagement by the PROTAC displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to generate dose-response curves and determine IC50 values for both live and permeabilized cells. A significant rightward shift in the IC50 value in live cells compared to permeabilized cells suggests poor cell permeability.

Conclusion

The diamine linker is a critical component in PROTAC design, offering a versatile scaffold to modulate nearly every aspect of the degrader's performance. A systematic approach to linker optimization, involving the synthesis and evaluation of libraries with diverse lengths, rigidities, and polarities, is paramount. As the data indicates, the interplay between the linker structure and the chosen E3 ligase is complex, and optimal linker design is often context-dependent.[1] The increasing use of rigid motifs like piperazine holds promise for improving potency and pharmacokinetic properties.[7][10] By carefully considering the linker's impact on ternary complex formation and the molecule's physicochemical properties, researchers can accelerate the development of potent and effective protein-degrading therapeutics.

References

"trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride" performance against other rigid linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-implicated proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's rigidity and chemical nature significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of rigid linkers, with a focus on commonly employed moieties, supported by experimental data.

While direct comparative performance data for trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride as a PROTAC linker is not extensively available in the current body of scientific literature, this guide will focus on other well-characterized rigid linkers—derivatives of piperazine and piperidine—to illustrate the principles of their evaluation. The data presented here is primarily in the context of degrading the well-studied bromodomain-containing protein 4 (BRD4), a key target in oncology.

The Role of Rigid Linkers in PROTAC Efficacy

Rigid linkers, such as those based on cyclic structures like cyclohexane, piperidine, and piperazine, offer several advantages in PROTAC design. Their conformational constraint can pre-organize the PROTAC molecule into a bioactive conformation, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This can lead to enhanced degradation potency and selectivity. Furthermore, the incorporation of such rigid scaffolds can improve the metabolic stability and solubility of the PROTAC.

Comparative Performance of Rigid Linkers in BRD4 Degradation

The following tables summarize the performance of various PROTACs targeting BRD4, categorized by the type of rigid linker employed. The key performance metrics are the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).

Disclaimer: The data presented below is collated from different studies. Direct comparison should be approached with caution as experimental conditions may vary.

Table 1: Performance of BRD4 PROTACs with Piperazine-Based Linkers
PROTACE3 Ligase LigandLinker DescriptionCell LineDC50 (nM)Dmax (%)Reference
Compound 34 Pomalidomide (CRBN)Piperazine-containing linker (13-15 atoms)MDA-MB-23160>90[1]
ACBI1 VHLPiperazine-based with benzyl fragmentMV4;11<1 (IC50)Not Reported[2]
PROTAC 32 Pomalidomide (CRBN)Piperazine-containing linkerMDA-MB-231>100~70[1]
PROTAC 33 Pomalidomide (CRBN)Piperazine-containing linkerMDA-MB-231>100~80[1]
Table 2: Performance of BRD4 PROTACs with Piperidine-Based Linkers
PROTACE3 Ligase LigandLinker DescriptionCell LineDC50 (nM)Dmax (%)Reference
ARD-69 VHLDi-piperidine containing linkerLNCaP<1>95[2]
ARV-110 VHLPiperidine and piperazine containing linkerVCaP1>90[3]
MZ1 VHLPEG linker (for comparison)HeLa25-125>90[2]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. Below are detailed protocols for key assays used to evaluate the performance of PROTACs.

Western Blotting for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in cells treated with PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, HeLa) in 12-well plates and culture to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for the desired duration (e.g., 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 (e.g., from Cell Signaling Technology) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control. Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.[4][5][6][7]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.

Protocol:

  • Reagents:

    • Tagged Target Protein (e.g., His-tagged BRD4)

    • Tagged E3 Ligase Complex (e.g., biotinylated CRBN/DDB1)

    • TR-FRET Donor (e.g., terbium-conjugated anti-His antibody)

    • TR-FRET Acceptor (e.g., streptavidin-conjugated fluorophore)

    • PROTAC of interest

    • Assay Buffer

  • Assay Procedure:

    • In a 384-well plate, add the tagged target protein, tagged E3 ligase complex, and the PROTAC at various concentrations.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.

    • Add the TR-FRET donor and acceptor antibodies.

    • Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The formation of the ternary complex brings the donor and acceptor into proximity, resulting in an increased FRET signal. A characteristic "hook effect" is often observed, where the FRET signal decreases at high PROTAC concentrations due to the formation of binary complexes.[8][9][10][11]

Visualizing PROTAC Mechanisms

The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis InVitro In Vitro Evaluation (e.g., TR-FRET) Design->InVitro Ternary Complex Formation Cellular Cellular Assays (e.g., Western Blot) InVitro->Cellular Cell Permeability & Degradation Data Data Analysis (DC50, Dmax) Cellular->Data Quantification Optimization Lead Optimization Data->Optimization Structure-Activity Relationship Optimization->Design Iterative Improvement

Caption: General workflow for PROTAC evaluation.

References

Safety Operating Guide

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 1388893-25-1). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical Safety and Hazard Summary

This compound is a chemical compound that requires careful handling. Below is a summary of its key characteristics and hazards.

PropertyInformation
CAS Number 1388893-25-1[1]
Physical Form Solid
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Storage Inert atmosphere, room temperature.
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize risks to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3][4] Work in a well-ventilated area or under a chemical fume hood.[4]

2. Waste Collection and Storage:

  • Collect waste in a designated, properly labeled, and sealed container.[3][5] The container must be compatible with the chemical.

  • Do not mix this waste with other chemicals unless instructed to do so by your institution's environmental health and safety (EHS) office.[5]

  • Store the waste container in a designated satellite accumulation area.

3. Spill Management:

  • In the event of a spill, contain the material to prevent it from spreading.[6]

  • Absorb the spilled solid with an inert material such as sand or vermiculite.[6]

  • For liquid spills (if the compound is in solution), neutralize the spill if it is safe to do so.[6] Given that this is a hydrochloride salt, the solution will be acidic. Neutralize with a weak base like sodium bicarbonate.[4][7] The reaction is complete when fizzing stops.[4][7]

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

4. Disposal Procedure:

  • Consult Local Regulations: The primary and most critical step is to consult your institution's EHS guidelines and local hazardous waste regulations.[5] Disposal methods can vary significantly by location.

  • Neutralization (for aqueous solutions): If the compound is in an aqueous solution, it will be acidic. Neutralize the solution by slowly adding a weak base (e.g., sodium bicarbonate) while stirring.[4][7] Monitor the pH with pH paper or a meter until it is neutral (pH 6-8).

  • Hazardous Waste Disposal: Whether in solid form or as a neutralized solution, the waste must be disposed of through an approved hazardous waste disposal service.[2] Clearly label the container with the chemical name and any known hazards.

  • Do Not Pour Down the Drain: Unless explicitly permitted by your local regulations and EHS office for a fully neutralized and dilute solution, do not dispose of this chemical down the drain.[8]

5. Container Decontamination:

  • Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., water).[3] The rinsate must be collected and disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill spill_procedure Contain Spill Absorb with Inert Material Neutralize if in solution Collect in sealed container is_spill->spill_procedure Yes collect_waste Collect waste in a designated, labeled container is_spill->collect_waste No consult_ehs Consult Institutional EHS & Local Regulations spill_procedure->consult_ehs collect_waste->consult_ehs neutralize Is Neutralization Permitted and Appropriate? consult_ehs->neutralize perform_neutralization Slowly add weak base (e.g., sodium bicarbonate) to aqueous solution until pH is neutral (6-8) neutralize->perform_neutralization Yes dispose_hazardous Dispose of as Hazardous Waste through approved vendor neutralize->dispose_hazardous No perform_neutralization->dispose_hazardous end End of Disposal Process dispose_hazardous->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS No. 1388893-25-1), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC8H19ClN2
Molecular Weight178.70 g/mol [1]
Physical FormSolid
StorageRoom temperature, under an inert atmosphere

Hazard Identification and Personal Protective Equipment (PPE)

This chemical is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. Strict adherence to recommended PPE is crucial to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or safety goggles. A full-face shield may be necessary for splash hazards.Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant suit.Gloves must be inspected prior to use.[2] Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if ventilation is inadequate or if dusts/aerosols are generated.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational and Handling Protocols

Safe handling practices are essential to prevent accidental exposure and contamination.

General Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.[4]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as acids and oxidizing agents.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5]
Skin Contact Immediately flush skin with plenty of water for 15-30 minutes.[5] Remove contaminated clothing and shoes.[3][5] Wash contaminated clothing before reuse.[3] Seek medical attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan

A clear and practiced spill response and disposal plan is mandatory for laboratories handling this chemical.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using inert materials such as sand, earth, or vermiculite.[5]

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for waste disposal.[2][5]

  • Clean: Clean the spill area thoroughly with soap and water.

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[3]

  • Chemical waste should be handled by a licensed professional waste disposal service.[2]

  • Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]

Chemical Spill Response Workflow

A Chemical Spill Occurs B Assess the Situation (Identify the chemical, quantity, and immediate risks) A->B C Evacuate Immediate Area B->C D Alert Supervisor and Safety Officer B->D E Don Appropriate PPE C->E D->E F Contain the Spill (Use absorbent materials) E->F G Neutralize (if applicable and safe) F->G H Collect Spill Residue G->H I Decontaminate the Area H->I J Dispose of Waste Properly I->J K Document the Incident J->K

Caption: A logical workflow for responding to a chemical spill in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.